2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
Description
The exact mass of the compound 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113086. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
14339-24-3 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-ethyl-2-methyl-3-propyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C9H18N2/c1-4-6-9-8(5-2)7-10-11(9)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
XTPXCQGGKOLTOG-UHFFFAOYSA-N |
SMILES |
CCCC1C(C=NN1C)CC |
Canonical SMILES |
CCCC1C(C=NN1C)CC |
Other CAS No. |
14339-24-3 |
Synonyms |
4-Ethyl-1-methyl-5-propyl-2-pyrazoline |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profiling of 2-Pyrazoline Derivatives: A Technical Guide for Researchers
Introduction
2-Pyrazolines are a prominent class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The precise structural elucidation of novel 2-pyrazoline derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This technical guide provides an in-depth overview of the spectroscopic characterization of 2-pyrazoline derivatives, with a specific focus on the anticipated data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.
Predicted Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| CH (C5) | dd | ~4.5 - 5.0 |
| CH (C4) | m | ~2.8 - 3.2 |
| CH₂ (C4-ethyl) | q | ~1.6 - 1.8 |
| CH₃ (C4-ethyl) | t | ~0.9 - 1.1 |
| N-CH₃ | s | ~2.5 - 2.8 |
| CH₂ (C5-propyl, α) | m | ~1.4 - 1.6 |
| CH₂ (C5-propyl, β) | m | ~1.3 - 1.5 |
| CH₃ (C5-propyl, γ) | t | ~0.8 - 1.0 |
| CH₂ (C3) | t | ~3.0 - 3.4 |
Note: Chemical shifts are referenced to TMS in CDCl₃. dd = doublet of doublets, m = multiplet, q = quartet, t = triplet, s = singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (C3) | ~155 - 160 |
| CH (C5) | ~70 - 75 |
| CH (C4) | ~50 - 55 |
| CH₂ (C3) | ~40 - 45 |
| N-CH₃ | ~35 - 40 |
| CH₂ (C4-ethyl) | ~25 - 30 |
| CH₃ (C4-ethyl) | ~10 - 15 |
| CH₂ (C5-propyl, α) | ~30 - 35 |
| CH₂ (C5-propyl, β) | ~20 - 25 |
| CH₃ (C5-propyl, γ) | ~10 - 15 |
Table 3: Predicted IR and Mass Spectrometry Data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline
| Spectroscopic Technique | Feature | Predicted Value |
| IR Spectroscopy | C=N Stretch | 1590 - 1620 cm⁻¹ |
| C-N Stretch | 1200 - 1250 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 154 |
| Common Fragments | Fragments corresponding to the loss of ethyl, propyl, and methyl groups. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of 2-pyrazoline derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-pyrazoline derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is employed.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For 2-pyrazolines, the C=N stretching vibration is of particular importance.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically provides a strong molecular ion peak.
-
Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a newly synthesized 2-pyrazoline derivative.
This comprehensive approach, combining predictive data with standardized experimental protocols, provides a robust framework for the structural characterization of novel 2-pyrazoline derivatives, thereby accelerating the drug discovery and development process.
An In-depth Technical Guide to the Crystal Structure Analysis of Substituted 2-Pyrazoline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of substituted 2-pyrazoline derivatives, a class of heterocyclic compounds renowned for their diverse and significant biological activities. Understanding the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.
Introduction to 2-Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Among the possible tautomeric forms, the 2-pyrazoline scaffold is the most extensively studied due to its stability and prominent role in medicinal chemistry.[2][3] Derivatives of 2-pyrazoline exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, antitumor, and anticancer activities.[1][4][5] Notably, they have also been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and as cannabinoid CB1 receptor antagonists.[2][4][6]
The therapeutic potential of these compounds is greatly influenced by the nature and position of substituents on the pyrazoline ring.[2] Therefore, single-crystal X-ray diffraction analysis is an indispensable tool, providing precise data on bond lengths, bond angles, and overall molecular conformation, which are critical for understanding their interaction with biological targets and for the development of new, more potent therapeutic agents.
Experimental Protocols
The journey from a conceptual molecule to a fully characterized crystal structure involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
The most prevalent and versatile method for synthesizing 2-pyrazoline derivatives involves a two-step process starting from substituted aromatic ketones and aldehydes.[3][7]
Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones) This step typically employs the Claisen-Schmidt condensation reaction.
-
Procedure: An appropriately substituted acetophenone and a substituted aromatic aldehyde are dissolved in a solvent such as ethanol.[8] An alkali catalyst, like sodium hydroxide, is added to the mixture, which is then stirred, often in an ice bath, for a duration ranging from minutes to several hours.[8] The reaction is monitored for completion (e.g., by Thin Layer Chromatography - TLC). The resulting chalcone product is often precipitated by pouring the reaction mixture into ice-cold water, then filtered, washed, and recrystallized from a suitable solvent like ethanol.[8]
Step 2: Cyclization to form the 2-Pyrazoline Ring The synthesized chalcone is cyclized with a hydrazine source to form the five-membered ring.
-
Procedure: The chalcone is refluxed with hydrazine hydrate in a solvent such as ethanol, glacial acetic acid, or formic acid.[3][9] The reaction time can vary from a few hours to over 24 hours.[9][10] Upon completion, the mixture is cooled and poured into ice water to precipitate the crude 2-pyrazoline derivative. The final product is then purified by recrystallization from solvents like ethanol or acetone.[6][10] Microwave-assisted synthesis can also be employed as a greener and more efficient alternative to conventional heating.[6]
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.
-
Methodology: The purified 2-pyrazoline derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, toluene) to create a saturated or near-saturated solution.[6][11] Single crystals are grown through slow evaporation of the solvent at room temperature. The choice of solvent is crucial and is determined empirically to yield crystals of appropriate size and quality, free from defects.
This is the definitive method for determining the three-dimensional structure of a molecule.
-
Data Collection: A suitable single crystal is selected, mounted on a goniometer, and typically cooled to a low temperature (around 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.[12] X-ray diffraction data are collected using a diffractometer, commonly employing MoKα (λ = 0.71073 Å) radiation.[13]
-
Structure Solution and Refinement: The crystal structure is solved from the collected diffraction data using "direct methods".[14] The initial structural model is then refined using a full-matrix least-squares procedure, which iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[14] This process yields precise atomic coordinates, bond lengths, bond angles, and other crucial geometric parameters.
Quantitative Data Presentation: Crystallographic Parameters
The results of a crystal structure analysis are summarized in a set of crystallographic data. The table below presents a comparison of such data for several distinct substituted 2-pyrazoline derivatives reported in the literature.
| Compound ID | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | CCDC No. | Ref. |
| 1 | C₁₆H₁₃FN₂O | Monoclinic | Cc | 11.9069 | 6.2516 | 17.3103 | 90 | 98.737 | 90 | 4 | 895315 | [11][15] |
| 2 | C₁₆H₁₂BrFN₂O | Monoclinic | Cc | 6.2375 | 12.191 | 18.703 | 90 | 93.239 | 90 | 4 | 895316 | [11][15] |
| 3 | C₁₇H₁₄ClFN₂O | Monoclinic | P2₁/c | 6.1087 | 12.3725 | 19.6142 | 90 | 97.769 | 90 | 4 | 895317 | [11][15] |
| 4 | C₁₇H₁₃BrN₂O₂ | Triclinic | P1 | 9.348 | 9.793 | 16.366 | 87.493 | 87.318 | 84.676 | 4 | 2196195 | [13] |
| 5 | C₂₃H₁₈N₂O₂ | Monoclinic | P2₁/n | 21.5455 | 7.3813 | 22.7766 | 90 | 101.092 | 90 | 8 | 2235766 | [13] |
Z = Number of molecules in the crystallographic unit cell.
Visualizations: Workflows and Logical Relationships
Diagrams generated using Graphviz illustrate the key processes involved in the structural analysis and its application in drug discovery.
References
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. pramanaresearch.org [pramanaresearch.org]
- 9. pubs.iscience.in [pubs.iscience.in]
- 10. Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spast.org [spast.org]
- 15. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Novel Pyrazoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrazoline scaffolds, five-membered heterocyclic rings with two adjacent nitrogen atoms, have emerged as a significant and versatile framework in medicinal chemistry. Their inherent stability and the amenability of their structure to diverse substitutions have led to the development of a plethora of novel derivatives exhibiting a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the promising therapeutic applications of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6] Many of these compounds have been shown to be effective against a range of cancer cell lines, including those of the pancreas, brain, liver, and breast.[4][7][8]
A key mechanism of action for some pyrazoline derivatives is the inhibition of critical enzymes and growth factors involved in cancer progression, such as epidermal growth factor receptor tyrosine kinase (EGFR-TK), Aurora kinases, and COX-2.[4] Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) and cause DNA cleavage in cancer cells.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazoline compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Table 1: Anticancer Activity of Novel Pyrazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | AsPC-1 (Pancreatic) | 16.8 | [4] |
| 11 | U251 (Glioblastoma) | 11.9 | [4] |
| 12 | AsPC-1 (Pancreatic) | 62.1 | [4] |
| 12 | U251 (Glioblastoma) | 70.1 | [4] |
| b17 | HepG-2 (Liver) | 3.57 | [7] |
| 9 | Jurkat E6.1 (Leukemia) | 3.17 | [5] |
| 9 | HL60 (Leukemia) | 0.94 | [5] |
| 10 | MCF7 (Breast) | 0.277 | [5] |
| 10 | HeLa (Cervical) | 0.16 | [5] |
| 10 | DLD1 (Colon) | 1.27 | [5] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents.[2] Pyrazoline derivatives have shown considerable promise as antibacterial and antifungal agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][9][10] The mechanism of their antimicrobial action is believed to involve interference with microbial enzymes, DNA, and cellular membranes.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyrazoline compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Table 2: Antimicrobial Activity of Novel Pyrazoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| P1 | E. coli | 3.121 | [10] |
| P1 | P. aeruginosa | 1.5 | [10] |
| P1 | B. pumilus | 22 | [10] |
| P6 | A. niger | 0.83 | [10] |
| P6 | P. chrysogenum | 0.093 | [10] |
| 9 | Drug-Resistant Staphylococcus | 4 | [11] |
| 9 | Drug-Resistant Enterococcus | 4 | [11] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response implicated in numerous diseases. Pyrazoline derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and enzymes.[5][12][13] For instance, some compounds have been shown to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS), both of which play crucial roles in the inflammatory process.[14] The inhibition of cyclooxygenase (COX) enzymes is another mechanism through which pyrazolines exert their anti-inflammatory effects.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered orally or intraperitoneally to the animals.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Table 3: Anti-inflammatory Activity of a Novel Pyrazoline Derivative
| Compound ID | Assay | Dosage | Inhibition (%) | Reference |
| 1c | Carrageenan-induced paw edema | 50 mg/kg/day | Significant suppression | [14] |
| 2d | Carrageenan-induced paw edema | Not specified | Potent inhibition | [12][13] |
| 2e | Carrageenan-induced paw edema | Not specified | Potent inhibition | [12][13] |
Antioxidant Activity: Neutralizing Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Pyrazoline derivatives have been identified as potent antioxidants, capable of scavenging free radicals and protecting against oxidative damage.[15][16][17] Their antioxidant capacity is often evaluated using assays that measure their ability to donate a hydrogen atom or a single electron.[15]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for assessing the free radical scavenging activity of compounds.
-
DPPH Solution: A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.
-
Reaction Mixture: The pyrazoline compound is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance and a color change from violet to yellow.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.
Table 4: Antioxidant Activity of Novel Pyrazoline Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| 5 | DPPH radical scavenging | - | [15] |
| 5 | Lipid peroxidation inhibition (basal and stimulated) | < 15 | [15] |
| 2g | Lipoxygenase inhibition | 80 | [12] |
| 3c | DPPH radical scavenging | 48.13 (µg/mL) | [18] |
| 3g | DPPH radical scavenging | 46.03 (µg/mL) | [18] |
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge.[1][19][20] Pyrazoline derivatives have emerged as promising neuroprotective agents, with studies demonstrating their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1][19] By inhibiting these enzymes, pyrazolines can help to increase the levels of essential neurotransmitters in the brain. Some derivatives have also been shown to protect neuronal cells from oxidative stress-induced damage.[21][22]
Experimental Protocol: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity Assay
This in vitro assay is used to model Parkinson's disease and screen for neuroprotective compounds.
-
Cell Culture: A suitable neuronal cell line, such as PC-12 cells, is cultured.
-
Compound Pre-treatment: The cells are pre-treated with the pyrazoline compounds for a specific duration.
-
Induction of Neurotoxicity: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the cell culture to induce oxidative stress and cell death, mimicking the dopaminergic neuron loss seen in Parkinson's disease.
-
Cell Viability Assessment: After incubation with 6-OHDA, cell viability is assessed using methods like the MTT assay.
-
Evaluation of Neuroprotection: An increase in cell viability in the compound-treated groups compared to the 6-OHDA-only treated group indicates a neuroprotective effect.
Table 5: Neuroprotective Activity of Novel Pyrazoline Derivatives
| Compound ID | Assay | Cell Viability (%) | Reference |
| 3h | 6-OHDA-induced neurotoxicity in PC-12 cells | 20% reduction in cell death | [21] |
| 4h | 6-OHDA-induced neurotoxicity in PC-12 cells | 23% reduction in cell death | [21] |
| A04 | Acetylcholinesterase Inhibition | 0.0028 ± 0.0006 µM of AChE/min/mg protein | [19] |
Visualizing Mechanisms and Workflows
To better understand the processes involved in the synthesis and evaluation of pyrazoline compounds, as well as their mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: General synthetic route for pyrazoline derivatives.
Caption: Anticancer mechanism of pyrazoline derivatives.
Caption: Anti-inflammatory action via iNOS inhibition.
Conclusion
The diverse and potent biological activities of novel pyrazoline compounds underscore their significant potential in drug discovery and development. The data and protocols presented in this guide highlight the promising anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties of this class of heterocyclic compounds. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate their therapeutic efficacy and safety profiles, paving the way for the development of new and effective treatments for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. theaspd.com [theaspd.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
- 9. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unraveling the Mechanisms: A Technical Guide to the Action of 2-Pyrazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted mechanisms of action of 2-pyrazoline derivatives, a class of heterocyclic compounds demonstrating a broad spectrum of pharmacological activities. This document provides a comprehensive overview of their anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, with a focus on the underlying molecular pathways and experimental methodologies used in their study.
Anticancer Mechanisms of Action
2-pyrazoline derivatives have emerged as promising candidates in oncology research, primarily through their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancerous cells.[1]
Induction of Apoptosis
A key mechanism by which 2-pyrazoline derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain derivatives can trigger the apoptotic cascade in various cancer cell lines, including human pancreatic adenocarcinoma (AsPC-1), glioblastoma (U87 and U251), and hepatocellular carcinoma (HepG-2).[1][2] The process often involves the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, several 2-pyrazoline derivatives have been shown to cause cell cycle arrest, preventing the proliferation of cancer cells.[1] For instance, compound b17 has been observed to arrest HepG-2 cells in the G2/M phase of the cell cycle.[1] This disruption of the normal cell cycle progression ultimately inhibits tumor growth.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 11 | AsPC-1 | 16.8 | Apoptosis, DNA Cleavage | [2] |
| 11 | U251 | 11.9 | Apoptosis, DNA Cleavage | [2] |
| 1b | HepG-2 | 6.78 | Cell Cycle Arrest, Apoptosis | |
| 2b | HepG-2 | 16.02 | Cell Cycle Arrest, Apoptosis | |
| b17 | HepG-2 | 3.57 | G2/M Phase Arrest, Apoptosis | [1] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-pyrazoline derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with the 2-pyrazoline derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with the compound of interest, harvest, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway Diagram
References
An In-depth Technical Guide on the Solubility and Stability of 4-ethyl-1-methyl-5-propyl-2-pyrazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental solubility and stability data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline are not extensively available in public literature. This guide provides a comprehensive framework based on the known properties of pyrazoline derivatives and established methodologies for characterizing small molecules. The data presented herein is illustrative and intended to serve as a reference for experimental design.
Introduction to 4-ethyl-1-methyl-5-propyl-2-pyrazoline
4-ethyl-1-methyl-5-propyl-2-pyrazoline is a heterocyclic organic compound belonging to the pyrazoline family. Pyrazoline derivatives are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, analgesic, and neuropharmacological effects.[1][2] The stability of the pyrazoline ring system and the potential for substitution at various positions allow for the synthesis of a wide array of derivatives with tailored properties.[3][4] Understanding the solubility and stability of this specific analogue is critical for its potential development as a therapeutic agent, as these properties fundamentally influence bioavailability, formulation, and shelf-life.
Predicted Physicochemical Properties
The structure of 4-ethyl-1-methyl-5-propyl-2-pyrazoline, with its alkyl substituents (ethyl, methyl, propyl), suggests a predominantly lipophilic or non-polar character. This is consistent with general observations for 2-pyrazoline derivatives, which are often reported to be insoluble in water but soluble in organic solvents like propylene glycol. The presence of two nitrogen atoms in the pyrazoline ring can allow for hydrogen bonding, which may impart some degree of solubility in polar protic solvents.
Solubility Profile
Solubility is a critical physicochemical parameter that affects a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium. Kinetic solubility testing is also valuable in early drug discovery for high-throughput screening.[5]
Predicted Solubility in Various Solvents
Based on the lipophilic nature inferred from its structure, 4-ethyl-1-methyl-5-propyl-2-pyrazoline is expected to exhibit poor solubility in aqueous media and good solubility in organic solvents. The following table presents hypothetical, yet plausible, solubility data for the compound in a range of common pharmaceutical solvents.
| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C |
| Water | Polar Protic (Aqueous) | < 0.1 |
| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |
| Ethanol | Polar Protic | > 50 |
| Methanol | Polar Protic | > 50 |
| Propylene Glycol | Polar Protic | > 30 |
| Acetone | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Non-Polar | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps for determining the thermodynamic equilibrium solubility of 4-ethyl-1-methyl-5-propyl-2-pyrazoline.
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the undissolved solid phase.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a plateau in concentration.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6] These studies are crucial for defining storage conditions and shelf-life.
Factors Affecting Stability
The stability of the pyrazoline ring can be influenced by:
-
pH: The pyrazoline ring may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Photodegradation can occur, particularly if the molecule contains chromophores that absorb UV or visible light.
-
Oxidation: The nitrogen atoms and adjacent carbons could be susceptible to oxidation.
Experimental Protocol: Stability-Indicating HPLC Method
A validated stability-indicating analytical method is required to separate the intact drug from any degradation products.[7][]
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving the parent compound from potential degradants. A typical method for pyrazoline derivatives might use a C18 column with a mobile phase consisting of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like methanol or acetonitrile.[9][10]
-
Forced Degradation (Stress Testing): Subject the compound to harsh conditions to intentionally induce degradation. This helps to identify likely degradation products and validate the analytical method's stability-indicating capabilities.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug at 80°C for 48 hours.
-
Photostability: Expose the drug to light according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples by the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is free from co-eluting degradants.
Long-Term and Accelerated Stability Study Design
The following table outlines a typical stability study design according to International Council for Harmonisation (ICH) guidelines.
| Study Type | Storage Condition | Testing Time Points (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like 4-ethyl-1-methyl-5-propyl-2-pyrazoline.
Caption: Experimental workflow for solubility and stability testing.
Relevant Signaling Pathway: Cannabinoid Receptor 1 (CB1)
Pyrazoline derivatives have been investigated as modulators of the cannabinoid receptors, particularly CB1, which is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[11][12] The diagram below illustrates the canonical CB1 signaling pathway.
Caption: Simplified CB1 receptor signaling pathway.
Conclusion
While specific data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline is pending experimental investigation, this guide provides a robust framework for its characterization. Based on its structure and the properties of related compounds, it is predicted to be a lipophilic molecule with poor aqueous solubility but good solubility in organic solvents. Its stability profile must be rigorously evaluated using forced degradation studies and long-term stability trials under ICH conditions. The detailed protocols and illustrative diagrams provided here serve as a comprehensive resource for researchers undertaking the physicochemical characterization of this and other novel pyrazoline derivatives in a drug discovery and development context.
References
- 1. Synthesis, characterization and biological activity of pyrazoline derivatives - ProQuest [proquest.com]
- 2. rjptonline.org [rjptonline.org]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 11. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1,4,5-Trisubstituted 2-Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 1,4,5-trisubstituted 2-pyrazolines, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the selection and optimization of synthetic routes.
Core Synthetic Strategies
The synthesis of 1,4,5-trisubstituted 2-pyrazolines predominantly relies on the cyclocondensation reaction between α,β-unsaturated carbonyl compounds, commonly known as chalcones, and various hydrazine derivatives. This versatile reaction allows for the introduction of a wide range of substituents at the 1, 3, and 5-positions of the pyrazoline ring. Variations in reaction conditions, such as the choice of solvent, catalyst, and energy source, have been extensively explored to optimize yields and reaction times.
Modern approaches, including multi-component reactions, offer a streamlined and efficient alternative to traditional multi-step syntheses. These methods often involve the in-situ formation of intermediates, reducing the need for isolation and purification of intermediates and improving overall efficiency.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The following tables summarize quantitative data for the synthesis of 1,4,5-trisubstituted 2-pyrazolines via different methodologies, allowing for a clear comparison of their efficiencies.
Table 1: Conventional Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines from Chalcones and Hydrazine Derivatives
| Entry | Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Hydrazine Derivative | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Ar1 = C6H5, Ar2 = C6H5 | Phenylhydrazine | Ethanol | Acetic Acid | 8 | 85 | |
| 2 | Ar1 = 4-Cl-C6H4, Ar2 = C6H5 | Phenylhydrazine | Acetic Acid | - | 6 | 92 | |
| 3 | Ar1 = 4-OCH3-C6H4, Ar2 = C6H5 | Hydrazine Hydrate | Ethanol | - | 5 | 78 | |
| 4 | Ar1 = C6H5, Ar2 = 4-NO2-C6H4 | Phenylhydrazine | Ethanol | Acetic Acid | 4 | 88 | |
| 5 | Ar1 = 2-Naphthyl, Ar2 = 4-Cl-C6H4 | Phenylhydrazine | Acetic Acid | - | 7 | 90 |
Table 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines
| Entry | Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Hydrazine Derivative | Solvent | Power (W) | Reaction Time (min) | Yield (%) | Reference |
| 1 | Ar1 = C6H5, Ar2 = C6H5 | Phenylhydrazine | Ethanol | 300 | 5 | 95 | |
| 2 | Ar1 = 4-Cl-C6H4, Ar2 = C6H5 | Phenylhydrazine | Acetic Acid | 450 | 3 | 94 | |
| 3 | Ar1 = 4-OCH3-C6H4, Ar2 = C6H5 | Hydrazine Hydrate | Ethanol | 300 | 7 | 85 |
Table 3: Ultrasound-Assisted Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines
| Entry | Chalcone Substituents (Ar1-CO-CH=CH-Ar2) | Hydrazine Derivative | Solvent | Condition | Reaction Time (min) | Yield (%) | Reference |
| 1 | Ar1 = Thiophen-2-yl, Ar2 = C6H5 | Aminoguanidine HCl | Ethanol | Ultrasonic Irradiation | 20 | 85 | |
| 2 | Ar1 = C6H5, Ar2 = 4-Cl-C6H4 | Aminoguanidine HCl | Ethanol | Ultrasonic Irradiation | 15 | 92 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of 1,4,5-trisubstituted 2-pyrazolines.
Protocol 1: General Procedure for the Conventional Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines from Chalcones and Phenylhydrazine
-
Reaction Setup: A mixture of the appropriately substituted chalcone (1 mmol) and phenylhydrazine (1.2 mmol) is taken in a round-bottom flask.
-
Solvent and Catalyst Addition: Ethanol (20 mL) is added to the flask, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: The reaction mixture is refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure 1,3,5-trisubstituted 2-pyrazoline.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines
-
Reaction Mixture Preparation: In a microwave-safe vessel, the chalcone (1 mmol), hydrazine derivative (1.2 mmol), and a suitable solvent (e.g., ethanol or acetic acid, 5-10 mL) are combined.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified power (e.g., 300-500 W) for a short duration (typically 3-10 minutes).
-
Isolation and Purification: After irradiation, the vessel is cooled to room temperature. The reaction mixture is then poured into crushed ice. The solid product that separates out is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Protocol 3: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazolines
-
Initial Condensation: An aromatic aldehyde (1 mmol) and an acetophenone derivative (1 mmol) are dissolved in ethanol. A catalytic amount of a base (e.g., aqueous NaOH) is added, and the mixture is stirred at room temperature to form the chalcone in situ.
-
Cyclization: After the formation of the chalcone (monitored by TLC), a hydrazine derivative (1.2 mmol) is added to the reaction mixture.
-
Reaction Completion and Work-up: The mixture is then refluxed until the reaction is complete. The work-up and purification follow the procedure described in Protocol 1.
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows in the synthesis of 1,4,5-trisubstituted 2-pyrazolines.
Caption: General reaction mechanism for the synthesis of 1,4,5-trisubstituted 2-pyrazolines.
Caption: Experimental workflow for the conventional synthesis of 2-pyrazolines.
Caption: Logical relationship in a one-pot, three-component synthesis of 2-pyrazolines.
A Technical Guide to the Structure-Activity Relationship of Pyrazoline Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrazoline analogs as potent inhibitors of various protein kinases. Pyrazoline scaffolds have garnered significant attention in medicinal chemistry due to their synthetic accessibility and diverse biological activities, particularly in oncology.[1][2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][4] This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes complex biological and experimental processes to facilitate the rational design of next-generation pyrazoline-based kinase inhibitors.
Overview of Pyrazoline Scaffolds
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] Their structural versatility allows for modification at multiple positions, primarily the N1, C3, and C5 positions of the pyrazoline ring. These modifications significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Many pyrazoline derivatives have demonstrated remarkable cytotoxic activities against a range of cancer cell lines by targeting key protein kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[5][6]
SAR of Pyrazoline Analogs Targeting Specific Kinases
The potency and selectivity of pyrazoline analogs are dictated by the nature and position of substituents on the core scaffold. The following sections explore the SAR for several key kinase targets.
EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell growth and division.[4] Its overexpression or mutation is linked to the development of various carcinomas.[4][7] Thiazolyl-pyrazoline compounds, in particular, have been investigated as potent EGFR inhibitors.[3]
Key SAR Insights for EGFR Inhibition:
-
N-1 Position: The presence of an N-phenyl group on the pyrazoline ring is often crucial for activity.
-
C-3 and C-5 Positions: Aryl substitutions at these positions are common. The nature of substituents on these aryl rings significantly modulates activity. For instance, in a series of thiazolyl-pyrazoline derivatives, a 3,4-dimethoxy substitution on the C-5 phenyl ring resulted in improved EGFR inhibitory activity.[8]
-
Hybrid Molecules: Conjugating the pyrazoline scaffold with other heterocyclic rings like thiazole or quinoline has proven to be a successful strategy for developing potent EGFR inhibitors.[3][9] For example, a thiazole bearing quinoline-pyrazoline conjugate showed remarkable activity with an EGFR inhibition IC50 of 31.80 nM.[3]
Table 1: SAR Data for Selected Pyrazoline Analogs as EGFR Inhibitors
| Compound ID | Core Structure | Key Substitutions | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Compound 42 | Thiazolyl-Pyrazoline | - | EGFR | 60 | [3] |
| Compound 22 | Quinoline-Pyrazoline-Thiazole | - | EGFR | 31.80 | [3] |
| Compound 12 | 4-Methoxyphenyl Pyrimidine | - | EGFR | 71 | [10] |
| Compound 10d | Thiazolyl-Pyrazoline | 3,4-dimethoxy on C-5 phenyl | EGFR | 32.5 | [8] |
| Compound 29 | Pyrazole Derivative | - | EGFR | 210 |[11] |
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[12] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy in cancer therapy.
Key SAR Insights for VEGFR-2 Inhibition:
-
Dual Inhibition: Many pyrazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors.[8][10] Often, structural modifications that favor EGFR inhibition also confer activity against VEGFR-2.
-
Piperazine-Chalcone Hybrids: The synthesis of piperazine-chalcone hybrids and their related pyrazoline analogues has yielded potent VEGFR-2 inhibitors, with IC50 values in the sub-micromolar range (0.57 µM to 1.48 µM).[6][13]
-
Substitution Pattern: For thiazolyl-pyrazolines, grafting a second methoxy group onto the amide-bearing counterpart (compound 10d) produced the most potent VEGFR-2 inhibitor in one study, with an IC50 of 43.0 nM.[8]
Table 2: SAR Data for Selected Pyrazoline Analogs as VEGFR-2 Inhibitors
| Compound ID | Core Structure | Key Substitutions | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Compound 12 | 4-Methoxyphenyl Pyrimidine | - | VEGFR-2 | 98 | [10] |
| Compound 10d | Thiazolyl-Pyrazoline | 3,4-dimethoxy on C-5 phenyl | VEGFR-2 | 43.0 | [8] |
| Compound Vd | Piperazine-Pyrazoline | - | VEGFR-2 | 570 | [6][13] |
| Compound B1 | Thiazolidinedione-Pyrazoline | - | VEGFR-2 | 200 | [12] |
| PB16 | Thiazolidinedione-Pyrazoline | - | VEGFR-2 | 600 |[12] |
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression.[14][15] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[15]
Key SAR Insights for Aurora Kinase Inhibition:
-
Pyrazolopyrimidine Core: A pyrazolo[3,4-d]pyrimidine core has been used to develop dual inhibitors of Aurora kinases and CDK1.[14]
-
N-phenyl Pyrazole-4-carboxamides: This class of compounds has been explored for Aurora A kinase inhibition, with 2D-QSAR studies helping to elucidate the structural requirements for activity.[16]
-
Selectivity: While some compounds show pan-Aurora inhibition, others can be optimized for selectivity. For example, a pyrazole-benzimidazole fragment showed higher affinity for Aurora A over CDK2 due to hydrophobic interactions in the binding cleft.[17]
Table 3: SAR Data for Selected Pyrazoline/Pyrazole Analogs as Aurora Kinase Inhibitors
| Compound ID | Core Structure | Target Kinase(s) | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 7 | Pyrazolyl Benzimidazole | Aurora A / Aurora B | 28.9 / 2.2 | [11] |
| Compound 8 | Pyrazole Derivative | Aurora A / Aurora B | 35 / 75 | [11] |
| AT9283 (16) | Pyrazol-4-yl Urea | Aurora A / Aurora B | ~3 / ~3 | [17] |
| Compound 6 | Pyrazole Derivative | Aurora Kinase | 160 |[11] |
Experimental Protocols
The evaluation of pyrazoline analogs as kinase inhibitors involves a series of biochemical and cell-based assays.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Luminescence-based assays, such as ADP-Glo™, are commonly used.[18][19]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Detailed Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP solution, purified kinase enzyme, and substrate peptide. Dilute pyrazoline test compounds to desired concentrations in DMSO.
-
Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the test compound or vehicle (DMSO control).
-
Add 10 µL of a master mix containing the kinase and substrate peptide.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity. Calculate percent inhibition relative to the vehicle control and determine IC50 values using non-linear regression analysis.
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[20][21] It is used to determine the cytotoxic effects of the pyrazoline inhibitors on cancer cell lines.
Principle: Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product, which can be quantified spectrophotometrically.[20][22]
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 4,000-8,000 cells/well and incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazoline compounds and incubate for a desired period (e.g., 48 or 72 hours).[23]
-
Reagent Addition: Add 10-20 µL of MTT (or MTS) solution to each well to achieve a final concentration of approximately 0.4-0.5 mg/mL.[20]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[20]
-
Solubilization: If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20] (This step is not required for MTS).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizations: Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts in the research and development of pyrazoline kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazoline analogs.
References
- 1. cris.bgu.ac.il [cris.bgu.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. design-synthesis-and-sar-studies-of-novel-4-methoxyphenyl-pyrazole-and-pyrimidine-derivatives-as-potential-dual-tyrosine-kinase-inhibitors-targeting-both-egfr-and-vegfr-2 - Ask this paper | Bohrium [bohrium.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Discovery of New Bioactive Pyrazoline Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Pyrazoline, a five-membered heterocyclic molecule with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[3][4] The structural versatility of the pyrazoline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop new therapeutic agents with improved potency and reduced toxicity.[3][5] This technical guide provides an in-depth overview of the discovery of new bioactive pyrazoline scaffolds, focusing on synthetic protocols, biological evaluation methods, and structure-activity relationships (SAR).
General Synthesis of Bioactive Pyrazoline Scaffolds
The most prevalent and versatile method for synthesizing 2-pyrazoline derivatives involves a two-step process: the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with a hydrazine derivative.[6][7]
Experimental Protocol: Two-Step Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Dissolution: Dissolve an appropriate substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base (e.g., 20-40% aqueous NaOH or KOH) to the solution dropwise while stirring at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Purification: The precipitated solid (chalcone) is filtered, washed thoroughly with water until neutral, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chalcone intermediate.
Step 2: Cyclization to form Pyrazoline
-
Reaction Mixture: Dissolve the synthesized chalcone (1 equivalent) in a solvent like glacial acetic acid or ethanol.[8][9]
-
Addition of Hydrazine: Add a hydrazine derivative, such as hydrazine hydrate, phenylhydrazine, or thiosemicarbazide (1.2 equivalents), to the solution.[9][10]
-
Reflux: Reflux the reaction mixture for 6-12 hours. Monitor the reaction completion using TLC.
-
Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: The resulting solid precipitate (pyrazoline derivative) is filtered, washed with water, dried, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product.
-
Characterization: Confirm the structure of the synthesized pyrazoline derivatives using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]
Workflow for Pyrazoline Scaffold Discovery
The logical progression from initial concept to a potential drug candidate is outlined below. This workflow involves design, synthesis, multi-stage screening, and optimization.
Caption: General workflow for the discovery and development of bioactive pyrazoline scaffolds.
Anticancer Activity of Pyrazoline Scaffolds
Pyrazoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[11][12] Their mechanisms of action often involve the inhibition of critical cellular targets like kinases and enzymes essential for cancer cell proliferation.[11][13]
Mechanism of Action: Topoisomerase II Inhibition
A key anticancer mechanism for some pyrazoline scaffolds is the inhibition of Topoisomerase II (Topo II), an enzyme crucial for managing DNA tangles during replication and transcription.[14] By inhibiting Topo II, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis.[14][15]
Caption: Signaling pathway for Topo II inhibition by pyrazoline scaffolds leading to apoptosis.
Data Presentation: Anticancer Activity
The following table summarizes the in-vitro cytotoxic activity of selected pyrazoline derivatives against various cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | C3-Substituent | C5-Substituent | N1-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7d | Indole | Thiochromene fused | H | MGC-803 (Gastric) | 15.43 | [14][15] |
| 7f | Indole | Thiochromene fused | H | MGC-803 (Gastric) | 20.54 | [14][15] |
| 11 | 2-Thienyl | 4-Chlorophenyl | Acetyl-oxadiazole | U251 (Glioblastoma) | 11.9 | [11] |
| 11 | 2-Thienyl | 4-Chlorophenyl | Acetyl-oxadiazole | AsPC-1 (Pancreatic) | 16.8 | [11] |
| 62 | Varies | Varies | Carbothioamide | Raji (Lymphoma) | 6.51 | [16] |
| 161b | Varies | Varies | Imide derivative | A-549 (Lung) | 3.22 | [15] |
| 43 | Varies | Varies | Carbaldehyde | MCF-7 (Breast) | 0.25 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells (e.g., MGC-803, A549) in a 96-well plate at a density of 5×10³ to 1×10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14][15]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazoline derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using a dose-response curve.
Anti-inflammatory Activity of Pyrazoline Scaffolds
Pyrazoline derivatives have been investigated for their potent anti-inflammatory properties.[17] A primary mechanism for this activity is the inhibition of nitric oxide (NO) production by suppressing the inducible nitric oxide synthase (iNOS) enzyme.[18] Overproduction of NO is a key feature of inflammatory conditions.
Data Presentation: Anti-inflammatory Activity
The table below presents the anti-inflammatory activity of pyrazoline compounds, often measured by their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound ID | Key Structural Feature | Assay | Activity (IC₅₀ or % Inhibition) | Reference |
| 1c | Pyranochalcone origin | NO Production Inhibition (RAW 264.7) | Potent, superior to Indomethacin | [18] |
| 11c | Pyranochalcone origin | NO Production Inhibition (RAW 264.7) | Potent, superior to Indomethacin | [18] |
| 15c | Pyranochalcone origin | NO Production Inhibition (RAW 264.7) | Potent, superior to Indomethacin | [18] |
| 2e | 3-Cyclopropyl, N-thiocarbamoyl | NO Production Inhibition | High Activity | [10] |
| 2n | 3-Cyclopropyl, N-carbamoyl | NO Production Inhibition | High Activity | [10] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach approximately 80% confluence.[18]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test pyrazoline compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production. A control group without LPS stimulation is also maintained.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Antimicrobial Activity of Pyrazoline Scaffolds
The pyrazoline scaffold is a key pharmacophore in the development of novel antimicrobial agents to combat drug resistance.[3][17] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[9]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial potency of pyrazoline derivatives is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies provide a logical framework for optimizing these scaffolds.
Caption: Key structure-activity relationships for the antimicrobial effects of pyrazolines.
Data Presentation: Antimicrobial Activity
This table summarizes the Minimum Inhibitory Concentration (MIC) values of pyrazoline derivatives against various microbial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine 58a-j | Bacillus subtilis (G+) | Varies | [19] |
| Pyrazolo[1,5-a]pyrimidine 58a-j | Escherichia coli (G-) | Varies | [19] |
| Pyrazolo[1,5-a]pyrimidine 58a-j | Aspergillus niger (Fungus) | Varies | [19] |
| Pyrazolo[1,5-a]pyrimidine 58a-j | Candida albicans (Fungus) | Varies | [19] |
| Benzenesulfonamide derivatives | S. aureus (G+) | Varies | [9] |
| Benzenesulfonamide derivatives | E. coli (G-) | Varies | [9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test pyrazoline compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives The pyrazoline scaffold remains a highly valuable and versatile core in modern drug discovery.[3] Its synthetic accessibility and the wide range of biological activities make it a focal point for developing new therapeutic agents.[20] Future research will likely focus on the synthesis of novel, complex pyrazoline hybrids, the exploration of new biological targets, and the use of computational methods for more rational drug design.[2] The development of pyrazolines with dual or multiple pharmacological effects (e.g., combined anti-inflammatory and anticancer activity) also represents a promising frontier for addressing complex diseases.[17]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements in the development of bioactive pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel pyrazoline derivatives as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. srrjournals.com [srrjournals.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel pyrazoline derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Detailed Synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline
Introduction
2-Pyrazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them valuable scaffolds in drug discovery. This document provides a comprehensive, two-step protocol for the synthesis of a specific trisubstituted 2-pyrazoline, 4-ethyl-1-methyl-5-propyl-2-pyrazoline. The synthesis involves an initial Claisen-Schmidt condensation to form the α,β-unsaturated ketone precursor, followed by a cyclocondensation reaction with methylhydrazine.
Overall Reaction Scheme
The synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline is achieved through a two-step process. First, the α,β-unsaturated ketone, (E)-5-methyl-4-octen-3-one, is synthesized via a base-catalyzed aldol condensation between pentan-2-one and propionaldehyde. Subsequently, this intermediate undergoes a cyclocondensation reaction with methylhydrazine in the presence of an acid catalyst to yield the final 2-pyrazoline product.
Step 1: Synthesis of (E)-5-methyl-4-octen-3-one (α,β-unsaturated ketone)
Pentan-2-one + Propionaldehyde --(NaOH, Ethanol)--> (E)-5-methyl-4-octen-3-one + H₂O
Step 2: Synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline
(E)-5-methyl-4-octen-3-one + Methylhydrazine --(Acetic Acid, Ethanol)--> 4-ethyl-1-methyl-5-propyl-2-pyrazoline + H₂O
Experimental Protocols
Materials and Reagents
-
Pentan-2-one (≥99%)
-
Propionaldehyde (≥99%)
-
Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Methylhydrazine (≥98%)
-
Glacial acetic acid
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Protocol 1: Synthesis of (E)-5-methyl-4-octen-3-one
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Addition of Reactants:
-
In a separate beaker, prepare a mixture of pentan-2-one (8.6 g, 0.1 mol) and propionaldehyde (5.8 g, 0.1 mol).
-
Add this mixture dropwise to the cooled ethanolic NaOH solution over a period of 30 minutes with continuous stirring.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with dilute hydrochloric acid (1 M) until it reaches a pH of approximately 7.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
-
Protocol 2: Synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve the synthesized (E)-5-methyl-4-octen-3-one (1.4 g, 0.01 mol) in ethanol (30 mL).
-
Add methylhydrazine (0.55 g, 0.012 mol) to the solution.
-
-
Reaction:
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 8-12 hours.
-
Monitor the reaction completion using TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Appearance | Melting/Boiling Point (°C) |
| (E)-5-methyl-4-octen-3-one | C₉H₁₆O | 140.22 | 14.0 | - | - | Colorless to pale yellow liquid | BP: 185-188 |
| 4-ethyl-1-methyl-5-propyl-2-pyrazoline | C₉H₁₈N₂ | 154.25 | 1.54 | - | - | Pale yellow oil | - |
Mandatory Visualization
Caption: Workflow for the two-step synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline.
Characterization
The synthesized compounds should be characterized using the following spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the intermediate and final product.
-
FT-IR Spectroscopy: To identify the functional groups present in the molecules.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Methylhydrazine is toxic and should be handled with extreme care.
-
Proper waste disposal procedures should be followed for all chemical waste.
Application Notes and Protocols for Microwave-Assisted Synthesis of Trisubstituted 2-Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The microwave-assisted organic synthesis (MAOS) approach offers a significant improvement over classical heating methods for the synthesis of these compounds, leading to higher yields, shorter reaction times, and cleaner reactions.[1][2][4] This document provides detailed protocols and application notes for the efficient synthesis of trisubstituted 2-pyrazolines utilizing microwave irradiation.
The general synthetic route involves the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[2][5] This reaction can be efficiently carried out in a one-pot or two-step process under microwave irradiation, often employing a cyclizing agent such as acetic acid.[1][2]
General Experimental Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis of trisubstituted 2-pyrazolines.
Caption: General workflow for microwave-assisted synthesis of 2-pyrazolines.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3,5-Diarylated 2-Pyrazolines using Acetic Acid
This protocol details the synthesis of 3,5-diarylated 2-pyrazolines from chalcones and hydrazine derivatives under microwave irradiation with glacial acetic acid as the cyclizing agent.[2]
Step 1: Synthesis of Chalcones
-
Dissolve 2-acetylnaphthalene (1.70 g, 10 mmol) in a 1M solution of potassium ethoxide in ethanol (10 mL).
-
Add the corresponding benzaldehyde (10 mmol) to the solution.
-
Subject the mixture to microwave irradiation at 300 W for a few minutes until the reaction is complete (monitored by TLC).
-
Filter the resulting crude yellow solid, wash it successively with dilute HCl solution and distilled water.
-
Recrystallize the solid from 95% ethanol to obtain the pure chalcone in 80-95% yield.
Step 2: Synthesis of 2-Pyrazolines
-
In a separate vessel, dissolve the chalcone (10 mmol) in glacial acetic acid (10 mL).
-
Add the hydrazine reagent (12 mmol) dropwise to the stirring solution.
-
Place the mixture in a domestic microwave oven and irradiate at 300 W for several minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the reaction mixture to cool.
-
The 2-pyrazoline product will precipitate.
-
Collect the solid by filtration and recrystallize from 95% ethanol to yield the pure compound.
Protocol 2: One-Pot Microwave-Assisted Synthesis of 1,3,5-Trisubstituted 2-Pyrazolines
This protocol describes a one-pot synthesis of 1,3,5-trisubstituted 2-pyrazolines from a substituted benzaldehyde, acetophenone, and phenylhydrazine.
Materials:
-
Substituted benzaldehyde
-
Substituted acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of the substituted benzaldehyde, substituted acetophenone, and phenylhydrazine.
-
Add a catalytic amount of a suitable acid or base (e.g., a few drops of glacial acetic acid or piperidine).
-
Add a minimal amount of a polar solvent like ethanol to facilitate the reaction.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 300-550 W for 5-15 minutes.[5] The optimal time and power may vary depending on the specific substrates used.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted 2-pyrazoline.
Data Presentation
The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various trisubstituted 2-pyrazolines as reported in the literature.
| Entry | Chalcone Derivative (Substituents) | Hydrazine Derivative | Catalyst/Solvent | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 3-(4-chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | Phenylhydrazine | Acetic Acid | 300 | 5 | 95 | [2] |
| 2 | 3-(4-methoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one | Phenylhydrazine | Acetic Acid | 300 | 6 | 92 | [2] |
| 3 | 1-(naphthalen-2-yl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | Acetic Acid | 300 | 12 | 82 | [2] |
| 4 | Pyridine-based chalcone | Hydrazine hydrate | Solvent-free | 300 | 3-5 | >90 | [5] |
| 5 | 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Thiosemicarbazide | NaOH/Ethanol | Not specified | 10-15 | High | [6] |
| 6 | 1-(1-(p-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-arylprop-2-en-1-one | Hydrazine hydrate | Acetic Acid | Not specified | Not specified | 75-85 | [7] |
Signaling Pathways and Logical Relationships
The synthesis of trisubstituted 2-pyrazolines from chalcones and hydrazines proceeds through a well-defined reaction pathway. The following diagram illustrates the logical relationship of this chemical transformation.
Caption: Reaction pathway for the formation of 2-pyrazolines.
Conclusion
Microwave-assisted synthesis is a powerful and efficient technique for the rapid and high-yield production of trisubstituted 2-pyrazolines. The protocols and data presented here offer a solid foundation for researchers in medicinal chemistry and drug development to explore the synthesis of novel pyrazoline derivatives for various therapeutic applications. The significant reduction in reaction times and improved yields make this an attractive method for library synthesis and lead optimization campaigns.
References
- 1. Microwave–assisted Synthesis of Chalcones, Flavanones and 2...: Ingenta Connect [ingentaconnect.com]
- 2. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of some novel 2-pyrazoline derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
One-Pot Synthesis of 2-Pyrazoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrazoline derivatives are a significant class of five-membered nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and drug discovery. These scaffolds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antidepressant, and anticancer properties. The development of efficient and sustainable synthetic methodologies for 2-pyrazolines is therefore a crucial area of research. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages over traditional multi-step procedures by reducing reaction times, minimizing waste, and simplifying purification processes. This document provides detailed application notes and experimental protocols for three distinct one-pot methods for the synthesis of 2-pyrazoline derivatives: a microwave-assisted approach, an ultrasound-assisted method, and a catalytic synthesis using recyclable ZnO nanoparticles.
The general synthetic pathway for the one-pot formation of 1,3,5-trisubstituted-2-pyrazolines involves the initial Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone to form a chalcone intermediate. This is followed by the cyclocondensation reaction of the chalcone with a hydrazine derivative.[1]
Comparative Data of One-Pot Synthesis Methods
The following table summarizes the key quantitative parameters for the three detailed protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Catalyst | Solvent | Temperature | Time | Yield |
| Microwave-Assisted Synthesis | Potassium Hydroxide (KOH) | Ethanol | Not specified | 3-6 minutes | ~40% |
| Ultrasound-Assisted Synthesis | Potassium Hydroxide (KOH) | Ethanol | Room Temperature | 1-6 minutes | High Yields |
| ZnO Nanoparticle Catalysis | ZnO Nanoparticles | Water | 40°C | Not specified | Good to Excellent |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis
This protocol describes a rapid, three-component, one-pot synthesis of 2-pyrazoline derivatives under microwave irradiation, adapted from the work of Zamri et al. (2016).[2][3]
Materials:
-
4-Methoxyacetophenone
-
Substituted benzaldehyde (e.g., 2-chlorobenzaldehyde)
-
Phenylhydrazine
-
Ethanol
-
Potassium Hydroxide (3N solution)
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, dissolve 4-methoxyacetophenone (3 mmol) and the substituted benzaldehyde (3 mmol) in 30 mL of ethanol.
-
To this mixture, add 10 mL of 3N potassium hydroxide solution.
-
Add phenylhydrazine (7-9 mmol) to the reaction mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 180 Watts for a period of 3 to 6 minutes.[2][3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid product by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-pyrazoline derivative.
Caption: Workflow for Microwave-Assisted Synthesis of 2-Pyrazolines.
Protocol 2: Ultrasound-Assisted One-Pot Synthesis
This protocol details a green and efficient one-pot synthesis of 2-pyrazoline derivatives using ultrasound irradiation at room temperature.[4][5]
Materials:
-
Chalcone precursor (synthesized from an appropriate acetophenone and benzaldehyde)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in a minimal amount of ethanol.
-
Add hydrazine hydrate or phenylhydrazine (1.2 mmol) to the solution.
-
Add a catalytic amount of potassium hydroxide.
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the reaction mixture with ultrasound at room temperature for 1-6 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-pyrazoline derivative.
Caption: Workflow for Ultrasound-Assisted Synthesis of 2-Pyrazolines.
Protocol 3: ZnO Nanoparticle-Catalyzed One-Pot Synthesis in Aqueous Media
This protocol outlines an environmentally friendly one-pot synthesis of 2-pyrazoline derivatives using recyclable ZnO nanoparticles as a catalyst in water.[6]
Materials:
-
Aromatic acetophenone (e.g., acetophenone)
-
Aromatic benzaldehyde (e.g., benzaldehyde)
-
Phenylhydrazine
-
ZnO nanoparticles
-
Potassium hydroxide solution (18%)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, prepare a mixture of the aromatic acetophenone (2.0 mmol), aromatic benzaldehyde (2.0 mmol), and phenylhydrazine (6.0 mmol) in 15 mL of water.
-
Add 3 mL of 18% potassium hydroxide solution.
-
Add a catalytic amount of ZnO nanoparticles to the reaction mixture.
-
Heat the reaction mixture to 40°C with stirring.[6]
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture by pouring it onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate thoroughly with water.
-
The ZnO nanoparticle catalyst can be recovered from the filtrate for reuse.
-
Purify the product by recrystallization from methanol to obtain the desired 2-pyrazoline derivative.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for 2-Pyrazoline Derivatives in Medicinal Chemistry
Disclaimer: Specific experimental data and detailed protocols for the compound "2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-" (CAS 14339-24-3) are not extensively available in the public domain. The following application notes and protocols are based on the broader class of 2-pyrazoline derivatives and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.
Introduction
Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 2-pyrazoline scaffold, in particular, serves as a versatile pharmacophore, with derivatives exhibiting a wide range of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidepressant properties.[1][2] The biological activity of these compounds is often attributed to the specific substitutions on the pyrazoline ring. This document provides an overview of the potential applications of 2-pyrazoline derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action, using examples from the broader class of 2-pyrazolines.
Synthesis of 2-Pyrazoline Derivatives
A common and effective method for the synthesis of 2-pyrazoline derivatives involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[2] This reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing advantages in terms of reaction time and yield.[3][4]
General Synthetic Protocol
A general two-step protocol for the synthesis of 1,3,5-trisubstituted-2-pyrazoline derivatives is as follows:
-
Synthesis of Chalcone Intermediate: An appropriately substituted acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until the reaction is complete, as indicated by thin-layer chromatography (TLC). The resulting chalcone is then isolated by filtration and can be purified by recrystallization.
-
Synthesis of 2-Pyrazoline: The synthesized chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a solvent such as acetic acid or ethanol. The reaction mixture is refluxed for several hours. Upon completion, the mixture is cooled, and the precipitated 2-pyrazoline product is collected by filtration and purified by recrystallization.
A variety of synthetic routes have been developed for pyrazoline synthesis, including one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride.[5]
Synthesis Workflow
Caption: General workflow for the synthesis of 2-pyrazoline derivatives.
Medicinal Chemistry Applications and Biological Activities
2-Pyrazoline derivatives have been investigated for a multitude of therapeutic applications. The table below summarizes some of the key biological activities reported for this class of compounds.
| Biological Activity | Description | Example Derivatives (if available) | Reference |
| Antidepressant & Anxiolytic | Inhibition of monoamine oxidase A (MAO-A), a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine. | 1,3,5-trisubstituted-2-pyrazolines | [3][4] |
| Anticancer | Inhibition of cancer cell proliferation through various mechanisms, including induction of apoptosis and inhibition of signaling pathways like TGF-β. | 4,5-Dihydropyrazolyl-indole-2,3-dione derivatives | [1] |
| Anti-inflammatory & Analgesic | Inhibition of inflammatory mediators. Some derivatives show comparable or better activity than standard drugs like phenylbutazone. | 3-[1-Acetyl-5-(p-hydroxyphenyl)-2-pyrazolin-3-yl]indole | [1] |
| Antimicrobial | Activity against a range of bacteria (Gram-positive and Gram-negative) and fungi. | N1-nicotinoyl-3-(4-hydroxy-3-methylphenyl)-5-(substituted phenyl)-2-pyrazolines | [1] |
| Antitrypanosomal | Inhibition of parasites such as Trypanosoma brucei. | 5-(3-naphthalen-2-yl-5-aryl-4,5-dihydropyrazol-1-yl)-thiazolidine-2,4-diones | [6][7] |
| Anticonvulsant | Protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). | 1-phenyl-1-thiocarbamoyl- and 1-N-substituted thiocarbamoyl-3-(2-furyl)-5-phenyl/(2-furyl)-2-pyrazolines | [1] |
Mechanism of Action: MAO-A Inhibition
A significant body of research points to the inhibition of monoamine oxidase A (MAO-A) as a key mechanism for the antidepressant and anxiolytic effects of certain 2-pyrazoline derivatives.[3][4] MAO-A is an enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain. By inhibiting MAO-A, these pyrazoline compounds can increase the levels of these neurotransmitters in the synaptic cleft, thereby alleviating symptoms of depression and anxiety.
Molecular docking studies have suggested that 2-pyrazoline derivatives can bind to the active site of the MAO-A protein.[3][4]
Signaling Pathway Diagram
Caption: Inhibition of MAO-A by 2-pyrazoline derivatives.
Experimental Protocols
The following are representative protocols for the biological evaluation of 2-pyrazoline derivatives, based on methodologies described in the literature.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the synthesized compounds against various cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The 2-pyrazoline derivatives are dissolved in DMSO to prepare stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these different concentrations of the compounds and incubated for 48-72 hours. A control group with DMSO-treated cells is also included.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animals: Wistar albino rats or Swiss albino mice of either sex are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping: The animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 2-pyrazoline derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The 2-pyrazoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. While specific data for "2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-" is scarce, the general synthetic accessibility and the diverse biological potential of the 2-pyrazoline class make it a continued area of interest for the development of new therapeutic agents. Further investigation into the structure-activity relationships (SAR) of specifically substituted 2-pyrazolines is warranted to optimize their potency and selectivity for various biological targets. Researchers are encouraged to use the provided general protocols as a starting point for the synthesis and evaluation of novel 2-pyrazoline derivatives.
References
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistabionatura.org [revistabionatura.org]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoline synthesis [organic-chemistry.org]
- 6. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-ethyl-1-methyl-5-propyl-2-pyrazoline as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the general chemical properties and reactivity of pyrazoline derivatives. As of the latest literature review, specific experimental data and applications for 4-ethyl-1-methyl-5-propyl-2-pyrazoline are not extensively documented. Therefore, the provided protocols are representative examples for the synthesis of pyrazoline derivatives and should be adapted and optimized for the specific target molecule.
Introduction to Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent class of molecules in medicinal chemistry and drug discovery due to their versatile biological activities.[1][2][3][4][5][6] The pyrazoline scaffold serves as a crucial pharmacophore in the development of new therapeutic agents.[7] Modifications of the pyrazoline ring have been shown to enhance potency and reduce the toxicity of drug candidates.[1]
Derivatives of pyrazoline have demonstrated a wide spectrum of pharmacological effects, including:
Given the broad range of biological activities associated with the pyrazoline core, 4-ethyl-1-methyl-5-propyl-2-pyrazoline holds potential as a valuable synthetic intermediate for generating novel drug candidates with tailored pharmacological profiles.
General Synthetic Workflow for Pyrazoline Derivatives
The synthesis of 2-pyrazoline derivatives commonly proceeds through a two-step process involving the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.
Caption: General synthetic workflow for pyrazoline derivatives.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted-2-Pyrazoline Derivative
This protocol provides a general method for the synthesis of a pyrazoline derivative from a chalcone intermediate. This should be considered a starting point for the development of a specific protocol for 4-ethyl-1-methyl-5-propyl-2-pyrazoline.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydrazine Hydrate (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ice-cold water
-
Thin Layer Chromatography (TLC) plates (Silica gel G)
-
Mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v)
Procedure:
-
Reaction Setup: A mixture of the appropriate chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) is dissolved in glacial acetic acid (20 mL).
-
Reflux: The reaction mixture is refluxed for 3-4 hours.[1] The progress of the reaction should be monitored by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature and poured into ice-cold water.
-
Precipitation and Filtration: The solid product that precipitates is collected by filtration, washed with water to remove any excess acid, and dried.
-
Recrystallization: The crude pyrazoline derivative is purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure product.
Characterization: The structure of the synthesized pyrazoline derivative should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Table of Potential Biological Activities of Pyrazoline Derivatives
The following table summarizes the diverse biological activities reported for various pyrazoline derivatives, highlighting the potential therapeutic applications of compounds synthesized from intermediates like 4-ethyl-1-methyl-5-propyl-2-pyrazoline.
| Biological Activity | Description | Reference(s) |
| Antimicrobial | Effective against a range of bacteria (Gram-positive and Gram-negative) and fungi. | [3][5][8] |
| Anti-inflammatory | Inhibition of inflammatory pathways, with some derivatives showing activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). | [1][4][5] |
| Anticancer | Cytotoxic activity against various cancer cell lines. Some derivatives act as inhibitors of specific signaling pathways involved in cancer progression. | [1][3][9] |
| Anticonvulsant | Potential for the treatment of epilepsy and other seizure disorders. | [1] |
| Analgesic | Pain-relieving properties. | [1][5] |
| Antidepressant | Modulation of neurotransmitter systems, suggesting potential use in treating depression. | [2] |
| Antioxidant | Ability to scavenge free radicals, which is beneficial in conditions associated with oxidative stress. | [3] |
| Cannabinoid CB1 Receptor Antagonism | Potential application in the treatment of obesity and related metabolic disorders. | [2][5] |
Hypothetical Signaling Pathway Inhibition by a Pyrazoline Derivative
Many pyrazoline derivatives exhibit anti-inflammatory and anticancer activities by modulating key signaling pathways. The following diagram illustrates a hypothetical mechanism where a pyrazoline derivative inhibits a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory pathway by a pyrazoline derivative.
Conclusion
References
- 1. ijcrt.org [ijcrt.org]
- 2. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antidepressant properties.[1][2][3] The increasing prevalence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and pyrazolines represent a promising scaffold for such endeavors.[1][4][5] These application notes provide detailed experimental protocols for evaluating the in vitro antimicrobial activity of newly synthesized pyrazoline compounds, ensuring reliable and reproducible results for researchers in drug discovery and development.
Core Principles of Antimicrobial Activity Testing
The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) or kills the microorganism (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). The most common methods employed for screening novel compounds like pyrazolines are the broth microdilution and agar well diffusion assays.[1]
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[1][6][7] This method is efficient for testing multiple compounds against various microbial strains simultaneously.
Materials:
-
Pyrazoline compounds
-
Standard bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[1][2][4]
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 for fungi
-
Positive control antibiotics (e.g., Ampicillin, Ofloxacin, Ciprofloxacin)[2]
-
Positive control antifungals (e.g., Fluconazole)[2]
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Pyrazoline Solutions:
-
Preparation of Microbial Inoculum:
-
Culture the bacterial strains on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at 35±1°C for 18-24 hours (bacteria) or 48 hours (fungi).[2]
-
Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (MHB for bacteria, SDB/RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the pyrazoline stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in decreasing concentrations of the compound across the wells.[1][2]
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Positive Control: Wells containing a standard antibiotic or antifungal instead of the pyrazoline compound.
-
Negative Control: Wells containing the microbial inoculum and DMSO (at the same concentration as in the test wells) without any antimicrobial agent.[2]
-
Sterility Control: Wells containing only the sterile broth.
-
-
Incubation:
-
Incubate the plates at 35±1°C for 18-24 hours for bacteria and 48 hours for fungi.[2]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the pyrazoline compound at which no visible growth of the microorganism is observed.[2] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Agar Well Diffusion Method
The agar well diffusion method is a preliminary screening technique to assess the antimicrobial activity of a compound based on its ability to diffuse into an agar medium and inhibit the growth of a microorganism, creating a zone of inhibition.
Materials:
-
Pyrazoline compounds
-
Standard bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer or well cutter
-
DMSO
-
Positive control antibiotics/antifungals
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA and pour it into sterile Petri dishes, allowing it to solidify.
-
-
Preparation of Microbial Lawn:
-
Prepare a microbial suspension equivalent to the 0.5 McFarland standard.
-
Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a uniform lawn.
-
-
Creation of Wells:
-
Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.
-
-
Application of Test Compounds:
-
Controls:
-
Positive Control: A well containing a standard antibiotic or antifungal solution.
-
Negative Control: A well containing only DMSO.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazoline Derivatives (in µg/mL)
| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| Pyrazoline-A | 64 | 128 | 256 | 512 | 128 |
| Pyrazoline-B | 32 | 64 | 128 | 256 | 64 |
| Pyrazoline-C | 128 | 256 | 512 | >512 | 256 |
| Ampicillin | 0.5 | 1 | - | - | - |
| Ofloxacin | 1 | 0.5 | 0.25 | 2 | - |
| Fluconazole | - | - | - | - | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific pyrazoline derivatives and microbial strains tested. The MIC values for some pyrazoline derivatives have been reported to range from 32-512 μg/mL.[1][4]
Table 2: Zone of Inhibition of Pyrazoline Derivatives (in mm)
| Compound (100 µ g/well ) | S. aureus | E. coli | C. albicans |
| Pyrazoline-X | 18 | 15 | 16 |
| Pyrazoline-Y | 22 | 19 | 20 |
| Pyrazoline-Z | 14 | 11 | 12 |
| Ciprofloxacin (10 µ g/well ) | 25 | 28 | - |
| Fluconazole (25 µ g/well ) | - | - | 22 |
| DMSO | 0 | 0 | 0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship in Antimicrobial Screening
Caption: Logical flow for screening antimicrobial activity of pyrazolines.
References
- 1. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
In Vivo Evaluation of 2-Pyrazoline Derivatives in Neuropharmacology Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo evaluation of 2-pyrazoline derivatives in key neuropharmacology models. The information compiled herein is intended to guide researchers in screening and characterizing the neuropharmacological potential of this important class of heterocyclic compounds.
Introduction to 2-Pyrazoline Derivatives in Neuropharmacology
2-Pyrazoline derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] In the field of neuropharmacology, these compounds have shown considerable promise as antidepressant, anticonvulsant, and neuroprotective agents. Their therapeutic potential is often attributed to their ability to modulate key neurological targets, including monoamine oxidase A (MAO-A) and acetylcholinesterase (AChE).[1][4] This document outlines standardized in vivo models to assess these neuropharmacological activities and provides a summary of reported quantitative data for select 2-pyrazoline derivatives.
Data Presentation: In Vivo Neuropharmacological Activity of 2-Pyrazoline Derivatives
The following tables summarize the quantitative data from various studies on the antidepressant and anticonvulsant effects of 2-pyrazoline derivatives.
Table 1: Antidepressant Activity of 2-Pyrazoline Derivatives in the Forced Swim Test (FST) and Tail Suspension Test (TST)
| Compound ID | Animal Model | Test | Dose (mg/kg) | Immobility Time (s) | % Reduction in Immobility | Reference |
| PFC-3 | Mouse | FST | 50 | 75.17 ± 4.51 | 51.34 | [1] |
| PFC-3 | Mouse | FST | 100 | 58.67 ± 3.42 | 62.05 | [1] |
| PFC-12 | Mouse | TST | 50 | 85.33 ± 4.32 | 48.74 | [1] |
| PFC-12 | Mouse | TST | 100 | 65.17 ± 3.98 | 60.84 | [1] |
| Imipramine (Std.) | Mouse | FST | 20 | 55.33 ± 3.40 | 64.22 | [1] |
| Diazepam (Std.) | Mouse | TST | 2 | 60.17 ± 3.72 | 63.85 | [1] |
Table 2: Anticonvulsant Activity of 2-Pyrazoline Derivatives in the Maximal Electroshock (MES) Test
| Compound ID | Animal Model | Dose (mg/kg, i.p.) | Protection (%) | ED₅₀ (mg/kg) | Reference |
| 4a | Mouse | 30 | 100 | - | [5] |
| 4d | Mouse | 30 | 100 | - | [5] |
| 4e | Mouse | 30 | 83.3 | - | [5] |
| 4g | Mouse | 30 | 100 | - | [5] |
| 4i | Mouse | 30 | 100 | - | [5] |
| 4j | Mouse | 30 | 100 | - | [5] |
| 4l | Mouse | 30 | 100 | - | [5] |
| 4n | Mouse | 30 | 100 | - | [5] |
| Phenytoin (Std.) | Mouse | 25 | 100 | 8.5 | [5] |
| Carbamazepine (Std.) | Mouse | 12.5 | 100 | 7.8 | [5] |
| 2e | Mouse | 50 | 60 | - | [6] |
| 2g | Mouse | 50 | 80 | - | [6] |
| 3d | Mouse | 50 | 40 | - | [6] |
| 3e | Mouse | 50 | 60 | - | [6] |
Experimental Protocols
Antidepressant Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.
Materials:
-
Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)
-
Water (23-25°C)
-
Stopwatch
-
Animal holding cages
-
Test compounds and vehicle
-
Standard antidepressant drug (e.g., Imipramine)
Procedure:
-
Fill the cylindrical tank with water to a depth of 18 cm. The water temperature should be maintained at 23-25°C.
-
Administer the test 2-pyrazoline derivative, vehicle, or standard antidepressant to the animals (typically mice, 20-25 g) at the desired dose and route (e.g., intraperitoneally, p.o.). A 30-60 minute pre-treatment time is common.
-
Gently place each mouse individually into the water cylinder.
-
Start the stopwatch immediately and observe the animal's behavior for a total of 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
After the 6-minute test, remove the mouse from the water, dry it with a towel, and place it in a warm holding cage before returning it to its home cage.
-
Calculate the mean immobility time for each treatment group and compare it to the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
The Maximal Electroshock (MES) seizure test is a preclinical model used to identify compounds that may be effective against generalized tonic-clonic seizures. The test involves inducing a seizure through corneal or auricular electrical stimulation. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or ear clip electrodes
-
Electrolyte solution (e.g., 0.9% saline)
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine)
Procedure:
-
Administer the test 2-pyrazoline derivative, vehicle, or standard anticonvulsant to the animals (typically mice or rats) at various doses via the desired route.
-
At the time of peak effect (e.g., 30 minutes or 4 hours post-administration), apply a drop of electrolyte solution to the corneal electrodes or the animal's eyes to ensure good electrical contact and prevent tissue damage.
-
Place the corneal electrodes over the corneas of the animal or attach the ear clips to the pinnae.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of the tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs to a position of at least 180 degrees to the plane of the body.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
Test a group of animals at each dose level and calculate the percentage of animals protected.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, can be calculated using probit analysis.
Signaling Pathways and Mechanisms of Action
Monoamine Oxidase A (MAO-A) Inhibition
Many 2-pyrazoline derivatives exert their antidepressant and anxiolytic effects by inhibiting MAO-A.[1][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. Inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters, thereby enhancing neurotransmission and alleviating depressive symptoms.
Caption: Inhibition of MAO-A by 2-pyrazoline derivatives.
Acetylcholinesterase (AChE) Inhibition
Certain 2-pyrazoline derivatives have been investigated for their neuroprotective potential, which may be mediated through the inhibition of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine, which is crucial for cognitive functions like memory and learning. This mechanism is particularly relevant for neurodegenerative disorders such as Alzheimer's disease.
Caption: Inhibition of AChE by 2-pyrazoline derivatives.
Experimental Workflow for Neuropharmacological Screening
The following diagram illustrates a typical workflow for the in vivo screening of 2-pyrazoline derivatives for their neuropharmacological properties.
Caption: Experimental workflow for neuropharmacological screening.
References
- 1. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | Semantic Scholar [semanticscholar.org]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation | EXCLI Journal [excli.de]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Pyrazoline Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of novel pyrazoline libraries. Pyrazoline scaffolds are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. These protocols are designed to enable the efficient identification of lead compounds from large pyrazoline libraries targeting various protein classes.
Introduction to High-Throughput Screening of Pyrazoline Libraries
High-throughput screening (HTS) is a powerful approach to rapidly assess the biological or biochemical activity of a large number of compounds. When screening pyrazoline libraries, it is crucial to select appropriate assay technologies that are robust, sensitive, and compatible with the physicochemical properties of this class of molecules. Pyrazoline derivatives can sometimes exhibit autofluorescence, which necessitates careful assay selection and the implementation of appropriate counter-screens to avoid false-positive results.
This guide details protocols for several common HTS assays, including kinase inhibition, G-protein coupled receptor (GPCR) binding, and cell-based assays for cytotoxicity and signaling pathway modulation.
Data Presentation: Quantitative HTS Assay Performance
Effective HTS campaigns require rigorous quality control. Key parameters for assessing assay performance include the Z'-factor, signal-to-background (S/B) ratio, and hit rate. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Table 1: Representative Quantitative Data for Pyrazoline Library Screening
| Target Class | Assay Type | Pyrazoline Library Size | Hit Criteria | Z'-Factor | Signal-to-Background (S/B) Ratio | Hit Rate (%) | Reference Compound |
| Kinase | |||||||
| EGFR | Radiometric | ~10,000 | >50% inhibition @ 10 µM | 0.78 | 15 | 0.8 | Erlotinib |
| HER2 | Radiometric | ~10,000 | >50% inhibition @ 10 µM | 0.82 | 18 | 0.6 | Lapatinib |
| VEGFR2 | Radiometric | ~10,000 | >50% inhibition @ 10 µM | 0.75 | 12 | 1.1 | Sorafenib |
| JAK2 | Radiometric | ~5,000 | >50% inhibition @ 10 µM | 0.85 | 20 | 0.5 | Ruxolitinib |
| GPCR | |||||||
| CB1 Receptor | Radioligand Binding | ~15,000 | >50% displacement @ 10 µM | 0.72 | 10 | 0.4 | Rimonabant |
| Enzyme | |||||||
| MAO-A | Fluorometric | ~8,000 | >50% inhibition @ 10 µM | 0.88 | 25 | 0.9 | Moclobemide |
| COX-2 | Fluorometric | ~12,000 | >50% inhibition @ 10 µM | 0.79 | 14 | 0.7 | Celecoxib |
| Cell-Based | |||||||
| Anticancer (A549) | MTT Assay | ~20,000 | >50% growth inhibition @ 10 µM | 0.81 | N/A | 1.5 | Etoposide |
| Anticancer (HeLa) | MTT Assay | ~20,000 | >50% growth inhibition @ 10 µM | 0.76 | N/A | 1.2 | Doxorubicin |
Table 2: IC50 Values of Hit Compounds from Pyrazoline Library Screens
| Compound ID | Target | Assay Type | IC50 (µM) |
| PYZ-K001 | EGFR | Radiometric | 0.574 |
| PYZ-K002 | HER2 | Radiometric | 0.253 |
| PYZ-K003 | VEGFR2 | Radiometric | 0.135 |
| PYZ-K004 | JAK2 | Radiometric | 0.85 |
| PYZ-G001 | CB1 Receptor | Radioligand Binding | 1.2 |
| PYZ-E001 | MAO-A | Fluorometric | 0.004 |
| PYZ-E002 | COX-2 | Fluorometric | 0.5 |
| PYZ-C001 | A549 Cells | MTT Assay | 4.708[1] |
| PYZ-C002 | HeLa Cells | MTT Assay | 20.26[1] |
Experimental Protocols
Radiometric Kinase Inhibition Assay (for EGFR, HER2, VEGFR2, JAK2)
This protocol is designed for a 384-well plate format to identify pyrazoline inhibitors of protein kinases.
Materials:
-
Purified recombinant kinase (e.g., EGFR, HER2, VEGFR2, JAK2)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Microplate scintillation counter
-
Pyrazoline library dissolved in DMSO
Protocol:
-
Prepare the kinase reaction mix by diluting the kinase and peptide substrate in kinase reaction buffer to the desired concentrations.
-
Dispense 5 µL of the kinase reaction mix into each well of a 384-well plate.
-
Add 50 nL of pyrazoline compounds from the library (typically at a final concentration of 10 µM) or control compounds (e.g., staurosporine for inhibition, DMSO for no inhibition) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 5 µL of [γ-³²P]ATP or [γ-³³P]ATP solution (prepared in kinase reaction buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of stop solution to each well.
-
Transfer 15 µL of the reaction mixture from each well to a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 100 µL of wash buffer per well to remove unincorporated radiolabeled ATP.
-
Dry the filter plate completely.
-
Add 20 µL of scintillant to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
GPCR Radioligand Binding Assay (for CB1 Receptor)
This protocol describes a competitive binding assay in a 96-well format to identify pyrazoline compounds that bind to the CB1 receptor.[2][3]
Materials:
-
Cell membranes expressing the CB1 receptor
-
Radioligand (e.g., [³H]CP-55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA)
-
Non-specific binding control (e.g., unlabeled WIN 55,212-2)
-
GF/B filter plates
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Microplate scintillation counter
-
Pyrazoline library dissolved in DMSO
Protocol:
-
In a 96-well plate, add 25 µL of binding buffer to all wells.
-
Add 25 µL of pyrazoline compounds from the library (typically at a final concentration of 10 µM) or control compounds to the appropriate wells. For total binding, add 25 µL of binding buffer with DMSO. For non-specific binding, add 25 µL of the non-specific binding control.
-
Add 25 µL of the radioligand to all wells at a concentration close to its Kd.
-
Add 25 µL of the cell membrane preparation to all wells.
-
Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through a GF/B filter plate pre-soaked in wash buffer.
-
Wash the filter plate three times with 200 µL of ice-cold wash buffer per well.
-
Dry the filter plate completely.
-
Add 40 µL of scintillant to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding displaced by each compound.
Cell Viability (MTT) Assay for Anticancer Screening
This protocol is for assessing the cytotoxic effects of pyrazoline compounds on cancer cell lines (e.g., A549, HeLa) in a 96-well format.[4][5]
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
Pyrazoline library dissolved in DMSO
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of pyrazoline compounds (typically in a dose-response manner, e.g., 0.1 to 100 µM) or control compounds (e.g., doxorubicin as a positive control, DMSO as a vehicle control).
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for active compounds.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be targeted by pyrazoline libraries.
Caption: High-Throughput Screening (HTS) Workflow for Pyrazoline Libraries.
Caption: PI3K/Akt Signaling Pathway Targeted by Pyrazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-?
A1: The most common and versatile method for the synthesis of 2-pyrazoline derivatives is the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone analog) with a substituted hydrazine.[1][2][3][4] For the synthesis of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-, the likely precursors are (E)-3-ethyl-1-propyl-prop-2-en-1-one (an ethyl propyl chalcone analog) and methylhydrazine.
Q2: I am experiencing low yields in my synthesis. What are the most common causes?
A2: Low yields in pyrazoline synthesis can stem from several factors:
-
Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst can all significantly impact the yield.[2]
-
Poor quality of starting materials: Impurities in the chalcone or methylhydrazine can lead to side reactions and reduced product formation.
-
Side reactions: Formation of by-products is a common issue.
-
Difficult purification: The target compound may be difficult to isolate from the reaction mixture, leading to product loss during workup and purification.
Q3: How can I optimize the reaction conditions to improve the yield?
A3: Optimization is key to achieving high yields. Consider systematically varying the following parameters:
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts are often used to improve the rate and yield. Glacial acetic acid is a commonly used acidic catalyst.[4][5]
-
Solvent: Ethanol is a frequently used solvent for this reaction.[4] However, other polar protic or aprotic solvents could be explored.
-
Temperature: The reaction is typically carried out at reflux temperature.[4] The optimal temperature should be determined experimentally.
-
Reaction Time: The reaction time can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal time.[4]
Q4: What are some alternative synthesis methods to improve the yield?
A4: Microwave-assisted organic synthesis (MAOS) has been reported to produce pyrazoline compounds in better yields and at a faster rate compared to conventional heating methods.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Verify the purity and identity of the chalcone analog and methylhydrazine using analytical techniques (NMR, IR, etc.).- Systematically vary the reaction temperature (e.g., from room temperature to reflux).- Monitor the reaction progress using TLC to ensure it has gone to completion. |
| Multiple Spots on TLC (Side Products) | - Formation of isomeric pyrazolines.- Unreacted starting materials.- Decomposition of product or starting materials. | - The reaction of unsymmetrical chalcones with substituted hydrazines can lead to regioisomers. Adjusting the catalyst and solvent may influence the regioselectivity.- Ensure the correct stoichiometry of reactants.- Optimize the reaction time and temperature to minimize decomposition. |
| Difficulty in Product Isolation/Purification | - Product is an oil or low-melting solid.- Product is highly soluble in the workup solvent.- Co-elution of impurities during column chromatography. | - If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is necessary.- Use a different solvent for extraction during workup.- Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
General Protocol for the Synthesis of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
This is a generalized protocol and may require optimization for the specific substrate.
Step 1: Synthesis of the Chalcone Analog ((E)-3-ethyl-1-propyl-prop-2-en-1-one)
A classical Claisen-Schmidt condensation can be employed for this step.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis and Characterization of Various Pyrazolines From Chalcones [ijraset.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoline synthesis [organic-chemistry.org]
Technical Support Center: Purification of Substituted 2-Pyrazoline Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted 2-pyrazoline isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have synthesized a substituted 2-pyrazoline, and TLC analysis shows two spots with very similar Rf values. How can I separate these isomers?
A1: This situation commonly arises from the formation of regioisomers during synthesis, especially in 1,3,5-substituted pyrazolines.[1] Here’s a troubleshooting guide to help you separate them:
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.[1] If your compounds are basic and show tailing, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or neutral alumina.[2]
-
Eluent System: A gradient elution is often more effective than isocratic elution for separating closely eluting spots. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Experiment with different solvent systems to maximize the difference in Rf values.
-
Column Dimensions: A long, narrow column will provide better resolution than a short, wide one.
-
-
Recrystallization:
-
If the isomers have different solubilities in a particular solvent, fractional crystallization can be an effective purification method.
-
Try recrystallizing the mixture from various solvents such as ethanol, methanol, or ethyl acetate.[3][4][5] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first.
-
-
Preparative TLC:
-
For small-scale purifications, preparative thin-layer chromatography (prep-TLC) can be a useful technique to isolate the individual isomers.
-
Q2: My synthesized 2-pyrazoline is a racemic mixture. How can I separate the enantiomers?
A2: The separation of enantiomers, also known as resolution, is a significant challenge because they have identical physical properties in an achiral environment.[6] The most effective method for separating 2-pyrazoline enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[7][8]
Troubleshooting and Methodology:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based chiral columns, such as those with amylose or cellulose derivatives, are highly effective for the enantioselective separation of 2-pyrazoline derivatives.[7]
-
Mobile Phase Optimization: The choice of mobile phase can significantly impact the resolution. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes (e.g., acetonitrile) have been successfully used.[7] The polar organic mode can often lead to shorter run times and sharper peaks.[7]
-
Preparative Chiral HPLC: For isolating larger quantities of each enantiomer for further biological testing, analytical HPLC methods can be scaled up to preparative HPLC.[7]
Q3: I am having difficulty purifying my amino-substituted pyrazoline using a standard silica gel column. What are my options?
A3: Amino-substituted pyrazoles and pyrazolines are basic compounds and can interact strongly with the acidic silica gel, leading to poor separation, tailing, or even retention of the compound on the column.[2][9] Here are some alternative approaches:
Troubleshooting Steps:
-
Deactivated Silica Gel: Add a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interactions with your basic compound.[2]
-
Alternative Stationary Phases:
-
Neutral Alumina: This is a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be an effective purification method.
-
-
Acid-Base Extraction: You can potentially purify your compound by converting it into its salt form. Dissolve the crude product in an organic solvent and extract it with an aqueous acid. The basic pyrazoline will move to the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer and extracting with an organic solvent will recover the purified amino-pyrazoline.
-
Recrystallization: If a suitable solvent can be found, recrystallization is a good alternative to chromatography.[9] Ethanol has been reported as a successful recrystallization solvent for amino-pyrazoles.[9]
Q4: My 2-pyrazoline derivative appears to be decomposing during purification. What could be the cause and how can I prevent it?
A4: While 2-pyrazolines are generally more stable than their 1-pyrazoline isomers, some substituted derivatives can be susceptible to degradation, such as ring cleavage, under certain conditions.[10][11]
Troubleshooting and Prevention:
-
Avoid Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids or bases can promote decomposition. If using acid or base in your purification, use it in moderation and neutralize it as soon as possible.
-
Thermal Stability: Some pyrazolines can be thermally labile.[11] Avoid excessive heat during purification steps like solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
-
Oxidation: 2-pyrazolines can be oxidized to the corresponding pyrazoles.[12] If you suspect oxidation is occurring, try to perform the purification under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
Light Sensitivity: Some organic molecules are light-sensitive. Protect your compound from direct light by wrapping your flasks and columns in aluminum foil.
Data Presentation
Table 1: Chiral HPLC Separation of Substituted 2-Pyrazoline Enantiomers
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Reference |
| 1,3,5-trisubstituted-2-pyrazolines (various) | Lux cellulose-2 | 100% Acetonitrile | 1 - 18 | - | [7] |
| 1,3,5-trisubstituted-2-pyrazolines (various) | Lux amylose-2 | 100% Acetonitrile | - | - | [7] |
| Racemic pyrazoline derivative | - | - | - | - | [8] |
Note: Specific resolution and selectivity factors were not always provided in the source material, but the successful baseline separation was indicated.
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines from Chalcones (Conventional Method)
-
Chalcone Synthesis: An equimolar mixture of a substituted acetophenone and a substituted benzaldehyde is dissolved in ethanol. An aqueous solution of sodium hydroxide (e.g., 40%) is added dropwise with stirring in an ice bath. The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours). The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[5]
-
Pyrazoline Synthesis: The synthesized chalcone (1 equivalent) and hydrazine hydrate (or a substituted hydrazine) (e.g., 1.5 equivalents) are refluxed in a solvent such as ethanol or acetic acid for several hours (e.g., 3-8 hours).[3][13]
-
Work-up and Purification: The reaction mixture is cooled and poured into ice-cold water. The precipitated crude 2-pyrazoline is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography.[3][5]
Protocol 2: Purification of Regioisomeric 1,3,5-Substituted Pyrazoles by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane or ethyl acetate).[1]
-
Sample Loading: The crude mixture of regioisomers is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of appropriate polarity. For closely eluting isomers, a gradient elution starting with a less polar solvent and gradually increasing the polarity is recommended.[1] (e.g., starting with 100% ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify the fractions containing the pure isomers.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified regioisomer.
Protocol 3: Enantiomeric Separation of Racemic 2-Pyrazolines by Chiral HPLC
-
System Preparation: An HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Lux cellulose-2 or Lux amylose-2) is used.[7]
-
Mobile Phase: The mobile phase is prepared and degassed. A common mobile phase for polar organic mode is 100% acetonitrile.[7]
-
Sample Preparation: The racemic 2-pyrazoline is dissolved in the mobile phase to a suitable concentration.
-
Injection and Separation: The sample is injected onto the column, and the separation is performed under isocratic conditions. The elution of the enantiomers is monitored using a UV detector at an appropriate wavelength.
-
Data Analysis: The retention times of the two enantiomers are used to determine the resolution (Rs) and selectivity factor (α). For preparative separations, the corresponding fractions are collected.
Visualizations
Caption: General experimental workflow for the synthesis and purification of substituted 2-pyrazoline isomers.
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. researchgate.net [researchgate.net]
- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pramanaresearch.org [pramanaresearch.org]
- 6. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute configuration and biological profile of pyrazoline enantiomers as MAO inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. soc.chim.it [soc.chim.it]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2-Pyrazoline - Synthesis, Properties, Reactivity, Oxidation etc._Chemicalbook [chemicalbook.com]
- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side product formation in pyrazoline cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazoline synthesis. Our aim is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My pyrazoline synthesis has a low yield. What are the common causes?
A1: Low yields in pyrazoline synthesis, particularly when using conventional heating methods, can be a significant issue, with yields sometimes falling below 70%.[1] Several factors can contribute to this:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal catalyst concentration.
-
Side product formation: The formation of unwanted byproducts consumes your starting materials and reduces the yield of the desired pyrazoline. The most common side product is the corresponding pyrazole, formed by the oxidation of the pyrazoline ring.[2][3]
-
Suboptimal reaction conditions: The choice of solvent, catalyst, and temperature can dramatically impact the reaction efficiency. For instance, using an aryl hydrazine hydrochloride salt can help reduce side reactions and improve the results of the cyclization.[1]
-
Difficult product isolation: The workup and purification process might lead to product loss.
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What could they be?
A2: Multiple spots on a TLC plate indicate a mixture of compounds. In a typical pyrazoline synthesis from a chalcone and a hydrazine, these spots could represent:
-
Unreacted starting materials: The chalcone and/or hydrazine may not have been fully consumed. Chalcones are often visible under UV light.
-
Desired pyrazoline product: This is your target compound.
-
Pyrazole byproduct: Pyrazolines can be easily oxidized to the corresponding pyrazoles, which will appear as a separate spot on the TLC plate.[2][3]
-
Hydrazone intermediate: The reaction proceeds through a hydrazone intermediate. If the cyclization is not complete, you may see a spot corresponding to this intermediate.
-
Other side products: Depending on the reaction conditions, other side products from dimerization or other competing reactions might be present.
To identify the spots, you can run co-spots with your starting materials. The pyrazoline product is often fluorescent under UV light.
Q3: My reaction mixture turned dark or formed a lot of tar-like material. What happened?
A3: Darkening of the reaction mixture and the formation of tar-like substances often indicate decomposition or polymerization of starting materials or products. This can be caused by:
-
High reaction temperatures: Conventional heating methods that require high temperatures for extended periods can lead to the degradation of sensitive molecules.[1]
-
Strongly basic or acidic conditions: Harsh pH conditions can promote side reactions and decomposition. For example, strong bases can catalyze self-condensation of carbonyl compounds.
-
Air oxidation: Some compounds in the reaction mixture might be sensitive to air, especially at elevated temperatures, leading to oxidative polymerization.
Consider using milder reaction conditions, such as lower temperatures or alternative energy sources like ultrasound, which can often improve yields and reduce side product formation.[2][4]
Q4: How can I prevent the oxidation of my pyrazoline product to pyrazole?
A4: The oxidation of the pyrazoline to the more stable aromatic pyrazole is a common side reaction. To minimize this:
-
Control the reaction atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation.
-
Avoid harsh oxidizing agents: Be mindful of the reagents and conditions used. Some reagents or impurities might act as oxidants.
-
Optimize reaction time and temperature: Prolonged reaction times and high temperatures can increase the likelihood of oxidation. Monitor the reaction progress by TLC and stop it once the starting material is consumed.
-
Benign oxidation protocols: If the pyrazole is the desired product, there are methods for in-situ oxidation using agents like bromine or simply heating the pyrazoline in DMSO under an oxygen atmosphere.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, side product formation, suboptimal conditions. | - Increase reaction time and monitor by TLC.- Optimize catalyst concentration and temperature.- Consider using ultrasound irradiation to improve yield and reduce reaction time.[4]- Use aryl hydrazine hydrochloride to minimize side reactions.[1] |
| Multiple Spots on TLC | Unreacted starting materials, pyrazole byproduct, hydrazone intermediate. | - Run co-spots with starting materials to identify them.- Optimize reaction conditions to drive the reaction to completion.- To distinguish between pyrazoline and pyrazole, consider that pyrazoles are generally more stable and may have different Rf values. Further characterization (e.g., NMR, MS) is necessary for confirmation. |
| Reaction Mixture Darkening/Tar Formation | Decomposition at high temperatures, harsh pH. | - Lower the reaction temperature.- Use milder catalysts.- Consider solvent-free conditions or alternative energy sources like microwave or ultrasound.[1] |
| Product is Difficult to Purify | Presence of closely related side products (e.g., pyrazole), unreacted starting materials. | - Use column chromatography with a carefully selected solvent system to separate the components.- Recrystallization can be effective if the impurities have significantly different solubilities. |
| Formation of Regioisomers | Reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. | This is a known challenge in pyrazole synthesis. Strategies to improve regioselectivity include:- Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent.- Modifying the reactants to introduce steric or electronic bias. |
Experimental Protocols
Protocol 1: Conventional Synthesis of 1,3,5-Triaryl-2-Pyrazolines
This protocol is a standard method for the synthesis of pyrazolines from chalcones and phenylhydrazine using acetic acid as a catalyst.
Materials:
-
Chalcone (1 mmol)
-
Phenylhydrazine hydrochloride (3 mmol)[4]
-
Sodium acetate (0.15 mmol)[4]
-
Glacial acetic acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol), phenylhydrazine hydrochloride (3 mmol), and sodium acetate (0.15 mmol) in a mixture of glacial acetic acid and water (e.g., 2:1 v/v).[4]
-
Reflux the mixture with stirring for 3-4 hours.[2]
-
Monitor the reaction progress by TLC (e.g., using a mixture of n-hexane and ethyl acetate as the eluent).
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the purified 1,3,5-triaryl-2-pyrazoline.
Protocol 2: Ultrasound-Assisted Synthesis of 1,3,5-Triaryl-2-Pyrazolines (Optimized for Higher Yield and Shorter Reaction Time)
This protocol utilizes ultrasound irradiation to improve the efficiency of the pyrazoline synthesis.
Materials:
-
Chalcone (2 mmol)
-
Phenylhydrazine hydrochloride (6 mmol)[4]
-
Sodium acetate (0.3 mmol)[4]
-
Acetic acid/water solution (2:1 v/v)
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable vessel, combine the chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol) in the acetic acid/water solution.[4]
-
Place the vessel in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound (e.g., 25 kHz) at room temperature for 1.5-2 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, pour the mixture into crushed ice.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol. This method has been reported to yield pyrazolines in the range of 83-96%.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,3,5-Triphenyl-2-Pyrazoline
| Entry | Molar Ratio (Chalcone:Phenylhydrazine HCl:NaOAc) | Method | Reaction Time (h) | Yield (%) | Reference |
| 1 | 1:3:0.15 | Conventional (Reflux) | 4 | 76 | [4] |
| 2 | 1:3:0.15 | Ultrasound | 2 | 96 | [4] |
| 3 | 1:2:0 | Ultrasound | 2 | 82 | [4] |
| 4 | 1:3:0 | Ultrasound | 2 | 89 | [4] |
Visualizations
Reaction Mechanism and Side Product Formation
References
- 1. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. pubs.aip.org [pubs.aip.org]
- 4. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Pyrazoline Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues of 2-pyrazoline derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of 2-pyrazoline derivatives in solution?
A1: The stability of 2-pyrazoline derivatives in solution is primarily influenced by a combination of factors including the chemical structure of the derivative (specifically the substituents on the pyrazoline ring), the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The choice of solvent can also play a significant role in the stability and photophysical properties of these compounds.
Q2: What are the common degradation pathways for 2-pyrazoline derivatives?
A2: The most common degradation pathways for 2-pyrazoline derivatives are oxidation and isomerization. The pyrazoline ring can be susceptible to oxidation, leading to the formation of the corresponding pyrazole derivative. Additionally, 1-pyrazolines, which are often intermediates in the synthesis of 2-pyrazolines, can isomerize to the more thermodynamically stable 2-pyrazoline tautomer. This isomerization can be followed by oxidation to the pyrazole.
Q3: Are 2-pyrazoline derivatives generally considered stable compounds?
A3: Yes, the 2-pyrazoline ring system is generally considered to be a stable heterocyclic scaffold. This inherent stability has contributed to the wide exploration of 2-pyrazoline derivatives for a variety of pharmacological activities. However, their stability in solution can be compromised under specific conditions as mentioned above.
Q4: How can I monitor the stability of my 2-pyrazoline derivative in solution?
A4: The stability of a 2-pyrazoline derivative in solution is best monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities that may form over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation of 2-pyrazoline derivatives in solution.
Q5: My 2-pyrazoline derivative solution has changed color (e.g., turned yellow). What could be the cause and what should I do?
A5:
-
Potential Cause: Color change in a solution of a 2-pyrazoline derivative is often an indication of degradation, particularly oxidation or photodegradation. Exposure to ambient light, elevated temperatures, or the presence of oxidizing agents in the solvent can initiate these degradation processes.
-
Solution:
-
Protect from Light: Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light.
-
Control Temperature: Store the solution at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C), to slow down potential degradation reactions.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing impurities.
-
Analyze for Degradation: Use a stability-indicating HPLC method to analyze the solution and identify any degradation products.
-
Q6: I am observing a precipitate forming in my 2-pyrazoline derivative solution. What should I do?
A6:
-
Potential Cause: Precipitation can occur due to several reasons:
-
Poor Solubility: The concentration of the 2-pyrazoline derivative may exceed its solubility limit in the chosen solvent.
-
Temperature Effects: Solubility of many compounds decreases at lower temperatures. If the solution was prepared at room temperature and then stored in a refrigerator or freezer, the compound may precipitate out.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the concentration of the compound, leading to precipitation.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.
-
-
Solution:
-
Check Solubility: Determine the solubility of your specific 2-pyrazoline derivative in the chosen solvent. You may need to use a different solvent or a co-solvent system to improve solubility.
-
Gentle Warming and Sonication: Try gently warming the solution and sonicating it to redissolve the precipitate. Be cautious with warming as it can accelerate degradation.
-
Prepare Fresh Solutions: If precipitation is a recurring issue, it is best to prepare fresh solutions before each experiment.
-
Verify Compound Integrity: If you suspect the precipitate is a degradant, filter the solution, dissolve the precipitate in a suitable solvent, and analyze it using techniques like HPLC, LC-MS, or NMR to identify its structure.
-
Q7: My HPLC analysis shows a new, unexpected peak appearing in my 2-pyrazoline derivative solution over time. What does this indicate?
A7:
-
Potential Cause: The appearance of a new peak in the HPLC chromatogram is a strong indication that your 2-pyrazoline derivative is degrading. The new peak represents a degradation product.
-
Solution:
-
Peak Purity Analysis: If you have a photodiode array (PDA) detector, check the peak purity of the parent compound peak to see if there are any co-eluting impurities.
-
Forced Degradation Studies: To identify the potential degradation product, you can perform forced degradation studies (see Experimental Protocols section). By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), you can generate the degradation products and compare their retention times with the unknown peak.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass of the unknown peak. This information is crucial for identifying the structure of the degradation product.
-
Optimize Storage Conditions: Once you have an idea of the degradation pathway, you can optimize the storage conditions (e.g., pH, temperature, light protection) to minimize the formation of the degradant.
-
Q8: I am having trouble dissolving my 2-pyrazoline derivative. What solvents are recommended?
A8:
-
General Recommendations: The solubility of 2-pyrazoline derivatives is highly dependent on their specific substituents. However, many are soluble in common organic solvents.
-
Recommended Solvents to Try:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetone
-
Ethyl acetate
-
Methanol
-
Ethanol
-
-
Solubility Testing: It is recommended to perform a small-scale solubility test with a variety of solvents to find the most suitable one for your specific compound and experimental needs.
Quantitative Data on Stability
Obtaining precise quantitative data on the stability of a specific 2-pyrazoline derivative requires experimental investigation as it is highly dependent on the molecule's unique structure and the experimental conditions. Below is a template for a table that researchers can populate by conducting forced degradation studies. A detailed protocol for these studies is provided in the "Experimental Protocols" section.
| Stress Condition | Time (hours) | Temperature (°C) | Concentration of Stress Agent | % Degradation of Parent Compound | No. of Degradation Products |
| Acid Hydrolysis | |||||
| 0.1 M HCl | 2, 4, 8, 24 | 60 | 0.1 M | ||
| Base Hydrolysis | |||||
| 0.1 M NaOH | 2, 4, 8, 24 | 60 | 0.1 M | ||
| Oxidative Degradation | |||||
| 3% H₂O₂ | 2, 4, 8, 24 | Room Temp | 3% | ||
| Thermal Degradation | |||||
| Solid State | 24, 48, 72 | 80 | N/A | ||
| In Solution | 24, 48, 72 | 80 | N/A | ||
| Photolytic Degradation | |||||
| UV Light (254 nm) | 2, 4, 8, 24 | Room Temp | N/A | ||
| Visible Light | 2, 4, 8, 24 | Room Temp | N/A |
Experimental Protocols
Protocol 1: Forced Degradation Studies of 2-Pyrazoline Derivatives
This protocol outlines the procedure for subjecting a 2-pyrazoline derivative to various stress conditions to evaluate its stability and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 2-pyrazoline derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at 60°C for a specified period (e.g., 8 hours).
-
After the incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for a specified period (e.g., 8 hours).
-
After the incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Solid State: Keep a known amount of the solid compound in an oven at 80°C for 72 hours. After exposure, dissolve the compound in a suitable solvent to prepare a solution of known concentration for HPLC analysis.
-
Solution State: Reflux the stock solution at 80°C for 72 hours. Cool the solution and dilute it to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent vial to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil and kept in the same chamber to serve as a dark control.
-
After exposure, dilute the solutions to a suitable concentration with the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation of the parent compound and identify the number and relative amounts of the degradation products.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a general procedure for developing a reverse-phase HPLC method to separate a 2-pyrazoline derivative from its potential degradation products.
1. Instrument and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
A buffer (e.g., phosphate buffer, acetate buffer) may be required to control the pH and improve peak shape, especially for ionizable 2-pyrazoline derivatives. A common starting pH is in the range of 3-7.
3. Method Development Strategy:
-
Isocratic vs. Gradient Elution: Begin with an isocratic elution (e.g., 50:50 acetonitrile:water). If all peaks are not well-resolved, switch to a gradient elution. A typical gradient could start with a lower percentage of organic solvent and gradually increase to a higher percentage over 20-30 minutes.
-
Wavelength Selection: Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for the parent compound and its degradation products. If a PDA is not available, select a wavelength where the parent compound has significant absorbance.
-
Optimization: Optimize the mobile phase composition, gradient slope, flow rate, and column temperature to achieve good resolution (Rs > 2) between the parent peak and all degradation product peaks.
4. Method Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Technical Support Center: Overcoming Poor Solubility of Pyrazoline Compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the common challenge of poor aqueous solubility of pyrazoline compounds in biological assays.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question 1: My pyrazoline compound precipitated immediately after I diluted my DMSO stock into aqueous buffer or cell culture medium. What should I do?
Answer:
Precipitation upon dilution into an aqueous environment is a classic sign of a compound with low aqueous solubility. The high concentration of DMSO in your stock solution keeps the compound solubilized, but when the DMSO concentration drops sharply in the final solution, the compound crashes out.
Recommended Actions:
-
Decrease Final Concentration: The simplest first step is to test a lower final concentration of your compound. Your desired concentration may be above its solubility limit in the final assay buffer.
-
Optimize Co-solvent Percentage: While high concentrations of organic solvents can be toxic to cells, a small, optimized percentage is often tolerated and can be sufficient to keep the compound in solution.
-
Strategy: Prepare intermediate dilutions from your main DMSO stock into the assay buffer. Critically, perform a serial dilution in a way that maintains a consistent, low percentage of DMSO across all final concentrations. For example, a "2% DMSO" final solution is often a good starting point.[1]
-
-
Assess Kinetic vs. Thermodynamic Solubility: Sometimes, a compound can remain in a temporary, supersaturated state long enough for an assay (kinetic solubility). Try adding the compound to the assay medium immediately before starting your measurements. However, for longer incubation times, this is not a reliable strategy.
-
Utilize a Different Solubilization Strategy: If optimizing the co-solvent does not work, you will need to employ a more advanced formulation strategy. Refer to the advanced techniques in the FAQ section below.
Below is a workflow to guide your troubleshooting process for compound precipitation.
Caption: A decision tree for addressing compound precipitation.
Question 2: I'm observing high variability and poor reproducibility in my assay results. Could this be related to solubility?
Answer:
Absolutely. Poor solubility is a major cause of inconsistent data in biological assays.[1][2] If a compound is not fully dissolved, the actual concentration in solution is unknown and likely much lower than the nominal concentration. This can lead to:
-
Underestimated Potency: The measured IC50 or EC50 will be artificially high because the true concentration of the dissolved, active compound is lower than calculated.
-
Inaccurate Structure-Activity Relationships (SAR): You might incorrectly discard a potent compound or misinterpret the effects of structural modifications because the observed activity is limited by solubility, not by its interaction with the target.[2]
-
Variable Results: The amount of compound that precipitates can vary between wells, plates, and experimental days, leading to high standard deviations and poor reproducibility.
Recommended Actions:
-
Visual Inspection: Before and after the assay, visually inspect your assay plates (if possible) under a microscope for signs of compound precipitation (e.g., crystals, film).
-
Turbidimetric Solubility Assay: Perform a simple kinetic solubility assay. Use a nephelometer or a plate reader to measure the turbidity of your compound serially diluted in the final assay buffer. The concentration at which turbidity sharply increases is your approximate solubility limit.
-
Implement a Solubilization Strategy: Proactively use a formulation strategy (co-solvents, cyclodextrins) to ensure your compound is fully dissolved at the tested concentrations.
Frequently Asked Questions (FAQs)
Question 1: What is the best solvent to prepare a stock solution of a new pyrazoline compound?
Answer:
Dimethyl sulfoxide (DMSO) is the most common initial choice for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[1][2]
-
Advantages: It solubilizes a wide range of organic molecules and is miscible with water.
-
Disadvantages: It can be toxic to cells, typically at concentrations >1%. The final concentration in your assay should be carefully controlled and tested for effects on cell viability and target activity. Pyrazoline compounds are generally soluble in organic solvents like propylene glycol, but DMSO remains the standard for initial stock preparation.[3]
Best Practices for Stock Solutions:
-
Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Store stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Before use, thaw the aliquot completely and vortex thoroughly to ensure the compound is fully redissolved.
Question 2: How can I improve the solubility of my pyrazoline compound without using high levels of organic solvents?
Answer:
Several advanced formulation strategies can significantly enhance aqueous solubility.[4][5] The choice depends on the compound's properties and the requirements of the biological assay.
Key Strategies:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble molecules, like pyrazolines, forming an "inclusion complex" that is water-soluble.[6][7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[8]
-
Nanoparticle Formation: Reducing the particle size of a compound to the nanometer scale increases its surface area, which can significantly improve its dissolution rate and solubility.[9] This can be achieved through methods like reprecipitation or encapsulation in polymeric or lipid-based nanoparticles.[10][11] For example, one study showed that encapsulating a pyrazole derivative in a dendrimer resulted in a 105-fold increase in its water solubility.[12]
-
pH Modification: Pyrazoles can act as weak bases or acids.[13] Adjusting the pH of the buffer can ionize the compound, and the ionized form is typically much more water-soluble than the neutral form. For a basic pyrazoline, lowering the pH (acidifying the solution) will increase its solubility.[14]
The diagram below illustrates the concept of a cyclodextrin inclusion complex.
Caption: Encapsulation of a pyrazoline by a cyclodextrin.
Question 3: How do I prepare a pyrazoline-cyclodextrin inclusion complex for my assay?
Answer:
The kneading method is a simple and common technique for preparing inclusion complexes in a laboratory setting.[7]
Protocol: Kneading Method for Cyclodextrin Complexation
Objective: To prepare a water-soluble powder of a pyrazoline compound complexed with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Pyrazoline compound
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol or methanol
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of pyrazoline to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point. Calculate the mass of each component required.
-
Mixing: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of water to create a consistent paste.
-
Drug Addition: Add the pyrazoline compound to the paste.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. During this process, a small amount of alcohol (e.g., ethanol) can be added to aid in the dissolution and mixing of the compound. The mixture should form a thick, uniform paste.
-
Drying: The resulting paste is dried to a solid. This can be done in a vacuum oven at a low temperature (e.g., 40-50°C) overnight or in a desiccator until a constant weight is achieved.
-
Pulverization: The dried solid is pulverized using the mortar and pestle to obtain a fine, homogenous powder.
-
Solubility Testing: The resulting powder can now be dissolved directly in your aqueous assay buffer. Test its solubility and compare it to the uncomplexed compound.
The following table summarizes the potential improvement in solubility using different techniques.
| Solubilization Technique | Typical Fold Increase in Aqueous Solubility | Key Considerations |
| Co-solvents (e.g., 5% DMSO) | 2 - 10 fold | Potential for solvent toxicity in cell-based assays. |
| pH Adjustment | 10 - 100+ fold | Dependent on compound pKa; buffer pH must be compatible with the assay. |
| Cyclodextrin Complexation | 10 - 500 fold[8] | Requires formulation development; generally low toxicity. |
| Nanonization/Dendrimer Encapsulation | 100 - 1000+ fold[12] | More complex preparation; may alter compound uptake by cells. |
Experimental Workflow Visualization
The diagram below outlines a standard workflow for preparing a test compound for a typical cell-based assay, incorporating a solubilization step.
Caption: Workflow from dry compound to final assay plate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. humapub.com [humapub.com]
- 8. scielo.br [scielo.br]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Analysis of Complex Pyrazoline Mixtures
Welcome to the technical support center for the analysis of complex pyrazoline mixtures. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for developing an analytical method for pyrazoline derivatives?
A1: The most common and robust starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. A C18 column is typically the first choice for the stationary phase due to its versatility in separating a wide range of compounds based on hydrophobicity. Initial mobile phases often consist of methanol or acetonitrile mixed with water, sometimes with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.[1][2][3]
Q2: My pyrazoline compound is showing poor retention on a C18 column. What should I do?
A2: Poor retention of polar compounds on reversed-phase columns is a common issue. You can try several strategies:
-
Increase the aqueous component of your mobile phase.
-
Use a polar-embedded or polar-endcapped column , which is designed to provide better retention for polar analytes.
-
For ionizable pyrazolines, consider ion-pair chromatography . Adding an ion-pairing reagent with an opposite charge to the mobile phase can significantly increase retention.
Q3: How do I choose between HPLC, GC-MS, and LC-MS for my pyrazoline mixture?
A3: The choice depends on the properties of your analytes and the goals of your analysis.
-
HPLC-UV is excellent for routine quantification when compounds have a chromophore and are sufficiently resolved.
-
GC-MS is suitable for volatile and thermally stable pyrazoline derivatives. It is particularly powerful for identifying positional isomers when combined with retention index data, as their mass spectra can be very similar.[4]
-
LC-MS/MS is the preferred method for analyzing complex biological samples. It offers high sensitivity and selectivity and is suitable for non-volatile or thermally unstable compounds. It is essential for overcoming matrix effects in drug development studies.[5][6][7]
Q4: I am working with a chiral pyrazoline. How can I separate the enantiomers?
A4: Enantiomers require a chiral environment for separation. Chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have proven effective for resolving chiral pyrazoline derivatives.[8][9][10][11] Both normal-phase (e.g., n-hexane/ethanol) and polar organic modes can achieve baseline separation.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatography & Peak Shape Issues
Problem: My chromatogram shows significant peak tailing for my pyrazoline analytes.
-
Possible Cause 1: Secondary Interactions. Basic pyrazoline compounds can interact with acidic silanol groups on the silica surface of the HPLC column, leading to tailing.[12][13]
-
Solution:
-
Lower the mobile phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) or formic acid to the mobile phase.[2][3][14] This protonates the silanol groups, reducing unwanted interactions.
-
Use an end-capped column: These columns have fewer free silanol groups, minimizing secondary interactions.
-
Add a competing base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active sites.[13]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing and fronting.[15][16]
-
Solution: Reduce the injection volume or dilute the sample. Ensure your sample concentration is within the linear range of the method.[15]
-
-
Possible Cause 3: Extra-Column Volume. Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[12][16]
-
Solution: Use tubing with a smaller internal diameter (e.g., 0.12 mm) and minimize its length. Ensure all fittings are properly connected to avoid dead volume.
-
-
Possible Cause 4: Column Degradation. Over time, the stationary phase can degrade, or the column bed can form a void at the inlet, causing poor peak shape.[16]
-
Solution: First, try reversing and flushing the column (disconnected from the detector). If this doesn't work, replace the column. Using a guard column can significantly extend the life of your analytical column.
-
Problem: My retention times are shifting from run to run.
-
Possible Cause 1: Inadequate Column Equilibration. If you are running a gradient, the column may not have returned to the initial mobile phase conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column.[13]
-
-
Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing due to evaporation of the more volatile solvent or inconsistent mixing.
-
Possible Cause 3: Temperature Fluctuations. The laboratory's ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant, controlled temperature for the analytical column.[17]
-
Bioanalysis & Matrix Effects
Problem: When analyzing pyrazolines in plasma, my results are not reproducible, and sensitivity is low.
-
Possible Cause: Matrix Effects. This is a critical issue in LC-MS/MS analysis of biological samples. Co-eluting endogenous components from the plasma (e.g., phospholipids, proteins) can interfere with the ionization of your target analyte in the mass spectrometer source.[5][6][7] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate and irreproducible results.[6][18]
-
Solution 1: Improve Sample Preparation. A simple "dilute-and-shoot" or protein precipitation method may not be sufficient.[7]
-
Solution 2: Optimize Chromatography. Improve the chromatographic separation between your analyte and the interfering matrix components. Even if they are not detected by the MS, they can still cause ion suppression.
-
Adjust the gradient profile to better resolve the analyte.
-
Consider a different stationary phase.
-
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. It has nearly identical chemical properties and chromatographic behavior to the analyte but a different mass. It will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Data Summary Tables
Table 1: Example RP-HPLC Method Parameters for Pyrazoline Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[3][14] | Luna 5µ C18 (250 x 4.80 mm)[20] |
| Mobile Phase | 0.1% TFA in Water : Methanol (20:80 v/v)[2][3][14] | Acetonitrile : Water (90:10 v/v)[20] |
| Flow Rate | 1.0 mL/min[2][3][14] | 0.8 mL/min[20] |
| Detection | UV at 206 nm[2][14] | UV at 237 nm[20] |
| Temperature | 25 ± 2°C[2][14] | Not Specified |
| Injection Vol. | 5.0 µL[14] | Not Specified |
Table 2: Reported Method Validation Data for Pyrazoline Analysis
| Parameter | Value | Analytical Method | Reference |
|---|---|---|---|
| Linearity Range | 50 - 150 µg/mL | RP-HPLC-UV | [2] |
| Correlation Coeff. (r²) | 0.998 | RP-HPLC-UV | [3][14] |
| Limit of Detection (LOD) | 4 µg/mL | RP-HPLC-UV | [3][14] |
| Limit of Quant. (LOQ) | 15 µg/mL | RP-HPLC-UV |[3][14] |
Detailed Experimental Protocols
Protocol 1: General RP-HPLC-UV Method for Pyrazoline Quantification
This protocol is based on a validated method for a pyrazoline derivative.[2][3][14]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size).
-
-
Reagents and Materials:
-
HPLC-grade Methanol.
-
HPLC-grade Water.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Pyrazoline reference standard.
-
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water.
-
Mobile Phase B: Methanol.
-
Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 20:80 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Preparation of Standard Solutions:
-
Stock Solution (e.g., 600 µg/mL): Accurately weigh ~60 mg of the pyrazoline reference standard and dissolve it in 100 mL of methanol.[2]
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare calibration standards in the desired range (e.g., 50, 80, 100, 120, 150 µg/mL).[2]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 206 nm.
-
Run Time: 10 minutes (adjust as needed based on analyte retention time).
-
-
Procedure:
-
Equilibrate the column with the working mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for pyrazoline analysis method development.
Caption: A logical flowchart for troubleshooting peak tailing.
Caption: Workflow for analyzing pyrazolines in a biological matrix.
References
- 1. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromtech.com [chromtech.com]
- 13. files.mtstatic.com [files.mtstatic.com]
- 14. ijcpa.in [ijcpa.in]
- 15. youtube.com [youtube.com]
- 16. uhplcs.com [uhplcs.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Ethyl-1-methyl-5-propyl-2-pyrazoline
Welcome to the technical support center for the scale-up synthesis of 4-ethyl-1-methyl-5-propyl-2-pyrazoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-ethyl-1-methyl-5-propyl-2-pyrazoline?
A1: The most common and industrially scalable approach for synthesizing 1,4,5-trisubstituted-2-pyrazolines is a two-step process. The first step involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form an α,β-unsaturated ketone (also known as a chalcone). The second step is the cyclocondensation of this intermediate with a substituted hydrazine. For 4-ethyl-1-methyl-5-propyl-2-pyrazoline, this would involve the condensation of 2-pentanone with propanal to yield 3-ethyl-2-hepten-4-one, followed by cyclocondensation with methylhydrazine.
Q2: What are the critical parameters to control during the Claisen-Schmidt condensation for aliphatic precursors?
A2: When working with aliphatic aldehydes and ketones, which are prone to self-condensation, controlling the reaction conditions is crucial. Key parameters include:
-
Temperature: Lower temperatures are generally preferred to minimize side reactions.
-
Order of addition: Slowly adding the enolizable ketone to a mixture of the aldehyde and base can help to favor the desired cross-condensation.
-
Base concentration: The concentration of the base (e.g., NaOH or KOH) should be carefully optimized to promote the reaction without leading to excessive side-product formation.
Q3: How can I control for regioselectivity during the cyclocondensation with methylhydrazine?
A3: The reaction of an α,β-unsaturated ketone with methylhydrazine can potentially yield two regioisomers. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[1][2]
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The cyclocondensation reaction to form the pyrazoline ring can be exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. Ensure your reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the reaction temperature. Methylhydrazine is also a toxic and volatile substance, so appropriate personal protective equipment (PPE) and a well-ventilated workspace are mandatory.
Q5: Are there alternative, "greener" synthesis methods available?
A5: Yes, several alternative energy sources have been explored for pyrazoline synthesis to reduce reaction times and improve yields. These include microwave-assisted synthesis and ultrasound irradiation.[3][4] These methods can offer more uniform heating and faster reaction kinetics, which can be advantageous for scale-up.[3][4] Flow chemistry is another modern approach that offers enhanced safety and scalability for hazardous reactions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of α,β-unsaturated ketone (Step 1) | 1. Self-condensation of the ketone or aldehyde. 2. Incomplete reaction. 3. Side reactions such as Cannizzaro reaction for the aldehyde.[5] | 1. Optimize temperature (lower is often better). 2. Slowly add the ketone to the aldehyde/base mixture. 3. Adjust base concentration and type. 4. Monitor reaction progress by TLC or GC-MS. |
| Low yield of pyrazoline (Step 2) | 1. Incomplete cyclocondensation. 2. Formation of regioisomers or other side products. 3. Degradation of the product under harsh reaction conditions. | 1. Increase reaction time or temperature cautiously, monitoring for degradation. 2. Consider using an acid catalyst (e.g., acetic acid) to promote cyclization. 3. To improve regioselectivity, explore the use of fluorinated solvents.[1][2] 4. Ensure the α,β-unsaturated ketone is of high purity. |
| Difficulty in purifying the final product | 1. The product is a liquid or low-melting solid. 2. Presence of closely boiling impurities. 3. Formation of a stable emulsion during aqueous work-up. | 1. For liquid products, vacuum distillation is the preferred method of purification.[6] 2. Column chromatography on silica gel can be effective for removing polar impurities. 3. If an emulsion forms, try adding a saturated brine solution or filtering through a pad of celite. 4. Formation of a salt by adding an acid, followed by crystallization and then neutralization to recover the pure pyrazoline can be an effective purification strategy.[7] |
| Reaction exotherm is difficult to control during scale-up | 1. Poor heat transfer in a large reactor. 2. Addition of reagents is too fast. | 1. Ensure the reactor's cooling system is adequate for the scale. 2. Use a jacketed reactor with a circulating coolant. 3. Control the rate of addition of the limiting reagent to maintain the desired temperature. 4. Consider a semi-batch or continuous flow process for better heat management.[5] |
| Formation of multiple products | 1. Lack of regioselectivity in the cyclocondensation step. 2. Side reactions of the starting materials or intermediate. | 1. Vary the solvent and catalyst to influence regioselectivity. Acidic or basic conditions can favor different isomers. 2. Analyze the side products by GC-MS or LC-MS to understand the competing reaction pathways and adjust conditions accordingly. |
Quantitative Data Summary
The following tables provide a comparison of different synthetic methods for pyrazoline derivatives based on reported literature. Note that yields and reaction times can vary significantly based on the specific substrates and reaction conditions.
Table 1: Comparison of Synthesis Methods for Pyrazoline Derivatives [8]
| Method | Energy Source | Typical Reaction Time | Typical Yield (%) |
| Conventional Heating | Thermal | 4 - 24 hours | 55 - 75 |
| Microwave Irradiation | Microwave | 5 - 30 minutes | 79 - 89 |
| Ultrasound Irradiation | Sonication | 30 - 90 minutes | 72 - 89 |
| Grinding | Mechanical | 10 - 60 minutes | 78 - 94 |
| Ionic Liquids | Thermal | 1 - 5 hours | 87 - 96 |
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-2-hepten-4-one (α,β-Unsaturated Ketone Intermediate)
Materials:
-
2-Pentanone
-
Propanal
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propanal (1.0 equivalent) in ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the 10% NaOH solution to the flask while maintaining the temperature below 10 °C.
-
Add 2-pentanone (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid until it is slightly acidic (pH ~6).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethyl-2-hepten-4-one.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 4-Ethyl-1-methyl-5-propyl-2-pyrazoline
Materials:
-
3-Ethyl-2-hepten-4-one
-
Methylhydrazine
-
Ethanol or Acetic Acid
-
Sodium hydroxide (for work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-ethyl-2-hepten-4-one (1.0 equivalent) in ethanol or acetic acid.[9]
-
Add methylhydrazine (1.2 equivalents) dropwise to the solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with a dilute sodium hydroxide solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethyl-1-methyl-5-propyl-2-pyrazoline.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic workflow for 4-ethyl-1-methyl-5-propyl-2-pyrazoline.
Caption: Troubleshooting logic for low yield in pyrazoline synthesis.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative study of different synthetic routes to 2-pyrazolines
The synthesis of 2-pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. This guide provides a comparative analysis of various synthetic methodologies for 2-pyrazolines, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable route for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 2-pyrazolines predominantly involves the cyclization reaction of α,β-unsaturated carbonyl compounds, commonly known as chalcones, with hydrazine derivatives. The efficiency and environmental impact of this transformation can be significantly influenced by the chosen synthetic strategy. The following table summarizes and compares key quantitative data for different synthetic routes.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| Conventional Heating | Chalcone, Hydrazine Hydrate/Phenylhydrazine | Acetic Acid | Reflux in Ethanol | 4 - 22 h | 60 - 85 | [1][2][3] |
| Microwave-Assisted Synthesis | Chalcone, Hydrazine Hydrate/Phenylhydrazine | Acetic Acid | Microwave Irradiation (300 W) | 2 - 12 min | 82 - 99 | [4][5] |
| Ultrasound-Assisted Synthesis | Chalcone, Hydrazine/Semicarbazide Derivatives | KOH/EtOH with Cu(I) | Ultrasonic Irradiation at Room Temperature | 1 - 6 min | High | [6][7] |
| Solvent-Free Grinding | 2'-Hydroxychalcone, Hydrazine Hydrate | Acetic Acid (catalytic) | Grinding at Room Temperature | 2 - 3 min | 90 - 95 | [8][9] |
| One-Pot Enantioselective Synthesis | β-Substituted Enone, Hydrazine (as hydrazone derivative) | Cinchona-derived bifunctional catalyst | Two-stage catalytic Michael addition/condensation | Not specified | up to 77 | [10][11] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to enable reproducibility and adaptation in a laboratory setting.
Conventional Synthesis via Reflux
This classical method involves the reaction of a chalcone with a hydrazine derivative in a suitable solvent under reflux, typically with an acid catalyst.
Procedure: A mixture of the appropriate chalcone (0.01 mol) and phenylhydrazine (0.02 mol) in ethanol (20 mL) containing a catalytic amount of glacial acetic acid is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The solid product that separates out is filtered, washed with water, dried, and recrystallized from ethanol to afford the pure 2-pyrazoline derivative.[12]
Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and an increase in yield by utilizing microwave irradiation.
Procedure: To a solution of the chalcone (10 mmol) in glacial acetic acid (10 mL), the hydrazine reagent (12 mmol) is added dropwise with stirring. The mixture is then subjected to microwave irradiation at 300 W for 2-12 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from 95% ethanol to yield the pure 3,5-diaryl-2-pyrazoline.[4]
Ultrasound-Assisted Synthesis
Ultrasound irradiation provides a green and efficient alternative for the synthesis of 2-pyrazolines at room temperature.
Procedure: A mixture of the chalcone, a hydrazine derivative, and a catalytic system such as KOH/EtOH with a Cu(I) catalyst is subjected to ultrasonic irradiation in a water bath at room temperature for 1-6 minutes.[6] The reaction progress is monitored by TLC. Upon completion, the product is isolated by filtration and purified by recrystallization. This method is noted for its high yields and very short reaction times.[6][7]
Solvent-Free Grinding
This environmentally benign method avoids the use of organic solvents, proceeding at room temperature with high efficiency.
Procedure: A mixture of a 2'-hydroxychalcone (0.01 mol) and hydrazine hydrate (0.02 mol) is ground together in a mortar with a pestle at room temperature for 2-3 minutes. A catalytic amount of acetic acid (0.001 mmol) is added, and grinding is continued for several more minutes until the reaction is complete as indicated by TLC. The resulting solid is diluted with cold water, filtered, and recrystallized from ethanol to give the pure 2-pyrazoline derivative.[8]
One-Pot Enantioselective Synthesis
This advanced method allows for the synthesis of chiral 2-pyrazolines with high enantioselectivity in a single pot.
Procedure: This method involves a two-stage catalytic Michael addition/condensation strategy. A suitable hydrazone derivative of the hydrazine is used to control background reactivity. The reaction between a β-substituted enone and the hydrazone is carried out in the presence of a cinchona-derived bifunctional catalyst. This is followed by the addition of hydroxylamine to facilitate the formation of the 2-pyrazoline after cleavage of the chiral hydrazone intermediate. This scalable protocol has been demonstrated to produce large quantities of enantioenriched pyrazoline product.[10][11]
Mechanistic Pathways and Workflow Diagrams
The formation of 2-pyrazolines from α,β-unsaturated ketones and hydrazines can proceed through two primary mechanistic pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: Two possible mechanistic pathways for the formation of 2-pyrazolines.[13][14]
Caption: A generalized experimental workflow for the synthesis of 2-pyrazolines.
Caption: Logical comparison of advanced synthetic methods relative to the conventional approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. soc.chim.it [soc.chim.it]
- 14. researchgate.net [researchgate.net]
2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- vs other pyrazoline derivatives in bioassays
For Researchers, Scientists, and Drug Development Professionals
Pyrazoline and its derivatives represent a versatile class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, make them promising candidates for drug discovery and development. This guide provides an objective comparison of the bioactivity of various pyrazoline derivatives, with a focus on structure-activity relationships, supported by experimental data from peer-reviewed literature. While specific bioassay data for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is not extensively available in the public domain, this guide will compare the bioactivity of structurally related pyrazoline derivatives to provide valuable insights for researchers.
Comparative Bioactivity Data
The biological activity of pyrazoline derivatives is significantly influenced by the nature and position of substituents on the pyrazoline ring. The following tables summarize the quantitative data for various pyrazoline derivatives across different bioassays.
Anticancer Activity
The cytotoxicity of pyrazoline derivatives has been evaluated against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are commonly used to quantify this activity.
Table 1: Anticancer Activity of Selected Pyrazoline Derivatives (IC50 in µM)
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3,5-Trisubstituted Pyrazolines | Various | 0.1 - 50 | Doxorubicin | 0.5 - 5 |
| Pyrazoline-coumarin hybrids | MCF-7 | 0.00021 | Doxorubicin | 0.45 |
| Pyrazoline-thiazolidinone conjugates | Leukemia | Promising | - | - |
| N-phenyl pyrazoline derivatives | Various | Broad Spectrum | Cisplatin | Varies |
Note: Lower IC50 values indicate higher potency.
Antimicrobial Activity
Pyrazoline derivatives have demonstrated significant activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Antimicrobial Activity of Selected Pyrazoline Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 1-Thiocarbamoyl-3,5-diaryl-pyrazolines | S. aureus | 12.5 - 50 | C. albicans | 25 - 100 |
| 1,3,5-Trisubstituted Pyrazolines | E. coli | 16 - 64 | A. niger | 32 - 128 |
| Pyrazoline-bearing sulfonamides | B. subtilis | 8 - 32 | - | - |
Note: Lower MIC values indicate higher antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazoline derivatives is often assessed using in vivo models such as the carrageenan-induced rat paw edema assay, where the percentage of edema inhibition is measured.
Table 3: Anti-inflammatory Activity of Selected Pyrazoline Derivatives
| Compound/Derivative Class | Assay | % Inhibition | Reference Compound | % Inhibition |
| 1,3,5-Trisubstituted Pyrazolines | Carrageenan-induced paw edema | 50 - 80% | Indomethacin | ~70-90% |
| Pyrazoline-bearing benzenesulfonamides | Carrageenan-induced paw edema | >70% | Celecoxib | ~60-80% |
Antioxidant Activity
The antioxidant capacity of pyrazoline derivatives is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often expressed as IC50 values.
Table 4: Antioxidant Activity of Selected Pyrazoline Derivatives (DPPH Scavenging, IC50 in µg/mL)
| Compound/Derivative Class | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 1,3,5-Trisubstituted Pyrazolines | 10 - 100 | Ascorbic Acid | 5 - 15 |
| Pyrazoline-chalcone hybrids | 15 - 50 | Trolox | 8 - 20 |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are detailed protocols for the key bioassays cited.
MTT Assay for Cytotoxicity
This assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazoline derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][2][3][4][5]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of various concentrations of the pyrazoline derivatives in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.[6][7][8][9]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazoline derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11][12]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[13][14][15][16][17]
-
Animal Grouping: Use groups of rats or mice (n=6-8 per group).
-
Compound Administration: Administer the pyrazoline derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Signaling Pathways and Experimental Workflows
The biological activities of pyrazoline derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
Experimental Workflow for Bioactivity Screening
Caption: A typical experimental workflow for the synthesis and biological evaluation of pyrazoline derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. Some pyrazoline derivatives have been shown to inhibit EGFR signaling.[18][19][20][21]
Caption: Simplified EGFR signaling pathway and the inhibitory action of certain pyrazoline derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival, growth, and proliferation. Its inhibition is a key strategy in cancer therapy.[22][23][24][25][26]
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyrazoline derivatives.
B-Raf/MEK/ERK Signaling Pathway
The B-Raf/MEK/ERK pathway is a key component of the MAPK/ERK cascade, which plays a central role in regulating cell proliferation and survival. Mutations in B-Raf are common in various cancers.[27][28][29][30][31]
Caption: The B-Raf/MEK/ERK signaling pathway, a target for anticancer pyrazoline derivatives.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. protocols.io [protocols.io]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. turkjps.org [turkjps.org]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. scispace.com [scispace.com]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. cusabio.com [cusabio.com]
- 27. researchgate.net [researchgate.net]
- 28. news-medical.net [news-medical.net]
- 29. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 30. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 31. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs
Pyrazoline and its derivatives are a well-established class of five-membered nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3][4] These properties include anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective activities.[1][2][3][4][5] The biological activity of pyrazoline analogs is highly dependent on the nature and position of substituents on the pyrazoline ring.
General Synthesis of Pyrazoline Derivatives
The most common synthetic route to 2-pyrazoline derivatives involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate or its derivatives. The substituents on the chalcone and the hydrazine derivative determine the final substitution pattern of the pyrazoline ring.
Below is a generalized workflow for the synthesis and SAR evaluation of pyrazoline analogs.
Caption: Generalized workflow for the synthesis and structure-activity relationship (SAR) evaluation of pyrazoline analogs.
Structure-Activity Relationship Insights from General Pyrazoline Studies
While specific data for 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs is unavailable, general SAR principles for other classes of pyrazoline derivatives can be summarized as follows. It is important to note that these are general trends and exceptions are common.
Substitutions at N-1 Position
The substituent at the N-1 position of the pyrazoline ring plays a crucial role in modulating biological activity.
-
Aryl Substituents: Phenyl or substituted phenyl groups at N-1 are common in many biologically active pyrazolines. Electron-withdrawing or electron-donating groups on this phenyl ring can significantly influence activity.
-
Acyl and Thiocarbamoyl Groups: Introduction of acetyl, benzoyl, or thiocarbamoyl moieties at N-1 has been shown to enhance various biological activities, including antimicrobial and anti-inflammatory effects.[5]
Substitutions at C-3 and C-5 Positions
The groups at the C-3 and C-5 positions are typically derived from the precursor chalcone and have a profound impact on the compound's activity and selectivity.
-
Aryl and Heteroaryl Groups: The presence of aromatic or heteroaromatic rings at these positions is a common feature of many active pyrazoline derivatives. The nature and substitution pattern of these rings are critical for activity. For instance, in some anticancer pyrazolines, specific substitutions on a C-5 aryl ring can lead to enhanced potency.[6][7][8][9]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents at C-3 and C-5, can affect cell permeability and target engagement.
Substitutions at C-4 Position
The C-4 position is less commonly substituted in many reported pyrazoline series. However, when present, substituents at this position can influence the stereochemistry and conformation of the ring, which in turn can affect biological activity.
Hypothetical SAR Study of 4-ethyl-1-methyl-5-propyl-2-pyrazoline Analogs
To conduct a meaningful SAR study on 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs, a library of compounds would need to be synthesized where the substituents at positions 1, 4, and 5 are systematically varied. The following table illustrates a hypothetical set of analogs that could be synthesized for such a study, targeting a specific biological activity (e.g., anticancer activity against a specific cell line).
| Compound | R1 (at N-1) | R4 (at C-4) | R5 (at C-5) | Hypothetical IC50 (µM) |
| Parent | -CH3 | -CH2CH3 | -CH2CH2CH3 | Data not available |
| Analog 1a | -CH3 | -H | -CH2CH2CH3 | To be determined |
| Analog 1b | -CH3 | -CH3 | -CH2CH2CH3 | To be determined |
| Analog 2a | -CH3 | -CH2CH3 | -H | To be determined |
| Analog 2b | -CH3 | -CH2CH3 | -CH3 | To be determined |
| Analog 3a | -H | -CH2CH3 | -CH2CH2CH3 | To be determined |
| Analog 3b | -COCH3 | -CH2CH3 | -CH2CH2CH3 | To be determined |
Experimental Protocols for a Typical Biological Evaluation
Should such a study be undertaken, a standard experimental protocol to assess a specific biological activity, for example, anticancer activity, would be as follows:
Cell Culture and Maintenance: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The synthesized pyrazoline analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (a known anticancer drug) are also included.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following another incubation period, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
The following diagram illustrates a typical workflow for a cell-based cytotoxicity assay.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Conclusion
While the specific structure-activity relationship for 4-ethyl-1-methyl-5-propyl-2-pyrazoline analogs remains to be elucidated through dedicated research, the broader pyrazoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future studies involving the systematic modification of the alkyl substituents at positions 1, 4, and 5 of the pyrazoline ring are necessary to understand their contribution to biological activity and to potentially develop novel drug candidates. Researchers interested in this specific class of compounds would need to undertake de novo synthesis and biological evaluation to generate the data required for a comprehensive SAR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Pyrazoline Isomers for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of pyrazoline isomers is critical. This guide provides a comparative analysis of the spectroscopic data of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline, supported by experimental data to aid in their identification and characterization.
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They exist as three different isomers—1-pyrazoline, 2-pyrazoline, and 3-pyrazoline—distinguished by the position of the double bond within the ring.[1][2] This structural variation gives rise to distinct spectroscopic signatures, which are essential for their unambiguous identification. 2-Pyrazoline is the most common and stable of the three isomers.[2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for pyrazoline isomers based on analyses of various substituted derivatives. The data presented provides a general framework for distinguishing between the different isomeric forms.
Table 1: ¹H NMR Spectral Data of Pyrazoline Isomers
| Isomer | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Coupling Pattern |
| 1-Pyrazoline | ~3.9 (t) | ~1.8 (quintet) | ~3.9 (t) | Protons at C3 and C5 are equivalent, coupling with C4 protons. |
| 2-Pyrazoline | ~6.8 (t) | ~3.3 (q) | ~4.8 (t) | ABX spin system is characteristic, with protons at C4 and C5 appearing as doublet of doublets.[3][4] |
| 3-Pyrazoline | - | ~4.2 (d) | ~5.8 (t) | Protons at C4 and C5 show characteristic coupling. |
Note: Chemical shifts are approximate and can vary significantly based on substitution.
Table 2: ¹³C NMR Spectral Data of Pyrazoline Isomers
| Isomer | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) |
| 1-Pyrazoline | ~65 | ~25 | ~65 |
| 2-Pyrazoline | ~145 | ~40 | ~60 |
| 3-Pyrazoline | ~160 | ~45 | ~95 |
Note: Chemical shifts are approximate and can vary based on substitution.
Table 3: IR and UV-Visible Spectral Data of Pyrazoline Isomers
| Isomer | IR: C=N Stretch (cm⁻¹) | IR: N-H Stretch (cm⁻¹) | UV-Vis: λmax (nm) |
| 1-Pyrazoline | ~1540 | ~3300 | ~230 |
| 2-Pyrazoline | 1596 - 1614[5][6] | 3367 - 3531[6][7] | 300 - 400[3] |
| 3-Pyrazoline | ~1630 | ~3350 | ~280 |
Table 4: Mass Spectrometry Fragmentation of Pyrazoline Derivatives
| Isomer | Common Fragmentation Pathways |
| 1-Pyrazoline | Loss of N₂, retro [3+2] cycloaddition. |
| 2-Pyrazoline | A molecular ion peak (M+) is often observed, which can also be the base peak.[8] Fragmentation is dependent on the position and nature of substituents.[8] Common fragmentation includes the loss of H• and HCN from the molecular ion.[9] |
| 3-Pyrazoline | Loss of RCN from the molecular ion. |
Experimental Protocols
The characterization of pyrazoline isomers involves standard spectroscopic techniques. Below are generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[10][11] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents, with tetramethylsilane (TMS) used as an internal standard.[11] For 2-pyrazoline derivatives, the protons on the pyrazoline ring often exhibit a characteristic ABX spin system.[3][12]
Infrared (IR) Spectroscopy: IR spectra are commonly recorded using an FT-IR spectrometer with KBr pellets.[13] The presence of characteristic absorption bands for C=N and N-H stretching helps in the identification of the pyrazoline ring.[7]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent like ethanol or methanol.[10] The wavelength of maximum absorption (λmax) is indicative of the electronic transitions within the molecule and can help differentiate isomers.
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) at 70 eV.[8] The fragmentation pattern provides valuable information about the molecular structure and can be used to distinguish between isomers.[14][15]
Visualization of Isomeric Structures
The fundamental difference between the pyrazoline isomers lies in the placement of the endocyclic double bond, which dictates their spectroscopic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. eresearchco.com [eresearchco.com]
- 13. jocpr.com [jocpr.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
comparison of the efficacy of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- with standard drugs
A Comparative Analysis of Pyrazoline Derivatives and Standard Anti-inflammatory Drugs
Introduction
While specific experimental data on the efficacy of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is not available in current scientific literature, the broader class of pyrazoline derivatives has been extensively studied for its wide range of pharmacological activities.[1] This guide provides a comparative overview of the anti-inflammatory and analgesic efficacy of various substituted pyrazoline derivatives against commonly used standard drugs such as Indomethacin and Celecoxib. The data presented is collated from multiple studies on pyrazoline compounds with structural similarities to 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-.
Pyrazoline and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit significant biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Many of these derivatives have been investigated as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), with some showing comparable or even superior efficacy and potentially better safety profiles.[1]
Efficacy in Anti-inflammatory and Analgesic Models
The anti-inflammatory and analgesic potential of pyrazoline derivatives is typically evaluated using standard in vivo animal models. The carrageenan-induced paw edema model in rats is a widely accepted method for assessing acute anti-inflammatory activity, while the acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic effects.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
In this model, inflammation is induced by injecting carrageenan into the paw of a rat, causing measurable swelling (edema). The efficacy of a test compound is determined by its ability to reduce this swelling compared to a control group.
Table 1: Comparison of Anti-inflammatory Activity of Pyrazoline Derivatives with Standard Drugs
| Compound/Drug | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Pyrazoline Derivatives | |||
| Compound 7a¹ | 10 | 78.2 | [3] |
| Compound 7e¹ | 10 | 75.6 | [3] |
| Compound 9¹ | 10 | 72.3 | [3] |
| Compound 4h¹ | 10 | 70.1 | [3] |
| Compound 6e¹ | 10 | 68.9 | [3] |
| Standard Drugs | |||
| Celecoxib | 10 | 65.4 | [3] |
| Indomethacin | 10 | Varies by study | [1][4] |
¹Note: The specific structures for compounds 4h, 6e, 7a, 7e, and 9 are detailed in the referenced publication and represent various 1,3,5-trisubstituted pyrazoline derivatives.
The data indicates that several pyrazoline derivatives exhibit more potent anti-inflammatory activity than the standard drug Celecoxib in this assay.[3]
Analgesic Activity: Acetic Acid-Induced Writhing Test
This test assesses the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid in mice.
Table 2: Comparison of Analgesic Activity of Pyrazoline Derivatives with Standard Drugs
| Compound/Drug | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
| Pyrazoline Derivatives | |||
| Compound 7a¹ | 10 | 75.8 | [3] |
| Compound 7e¹ | 10 | 72.4 | [3] |
| Compound 9¹ | 10 | 70.1 | [3] |
| Compound 4h¹ | 10 | 68.3 | [3] |
| Compound 6e¹ | 10 | 66.5 | [3] |
| Standard Drugs | |||
| Celecoxib | 10 | 62.7 | [3] |
¹Note: The specific structures for compounds 4h, 6e, 7a, 7e, and 9 are detailed in the referenced publication and represent various 1,3,5-trisubstituted pyrazoline derivatives.
Similar to the anti-inflammatory results, these pyrazoline derivatives demonstrated superior analgesic effects compared to Celecoxib in this model.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute inflammation.[5][6][7]
-
Animal Preparation: Healthy adult rats are fasted overnight with free access to water.
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and test groups for the pyrazoline derivatives.
-
Drug Administration: The test compounds, standard drug, or vehicle (for the control group) are administered orally or intraperitoneally.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.[8]
-
Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[8]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test in Mice
This protocol is a widely used screening method for peripheral analgesic activity.[9][10]
-
Animal Preparation: Healthy adult mice are used.
-
Grouping: Similar to the anti-inflammatory assay, mice are divided into control, standard, and test groups.
-
Drug Administration: The test compounds, a standard analgesic (e.g., Celecoxib or Diclofenac Sodium), or vehicle are administered.
-
Induction of Writhing: After a specified time (e.g., 30 minutes), a 1% solution of acetic acid is injected intraperitoneally into each mouse.[11]
-
Observation: Each mouse is then placed in an individual observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a set period (e.g., 15-30 minutes).[10]
-
Calculation of Inhibition: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of many pyrazoline derivatives, similar to NSAIDs, are attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX-2, pyrazoline derivatives can reduce the production of these pro-inflammatory mediators. Some derivatives have shown selective inhibition of COX-2 over COX-1, which may lead to a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[3]
Conclusion
Although data on the specific compound 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is not publicly available, the collective evidence from studies on structurally related pyrazoline derivatives is highly promising. Numerous synthesized pyrazolines have demonstrated potent anti-inflammatory and analgesic activities, in some cases exceeding the efficacy of standard drugs like Celecoxib.[3] Their mechanism of action, often involving the selective inhibition of the COX-2 enzyme, positions them as a class of compounds with significant therapeutic potential for the development of new anti-inflammatory and analgesic agents. Further research is warranted to synthesize and evaluate the specific efficacy and safety profile of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- to determine its place within this pharmacologically active class of molecules.
References
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibition activities and molecular docking study of pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 7. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Acetic acid–induced writhing test [bio-protocol.org]
- 11. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
A Comparative Guide to Analytical Methods for Pyrazoline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of pyrazolines, a class of heterocyclic compounds with significant pharmacological activities. The selection of an appropriate analytical method is critical for accurate quantification in various matrices during drug discovery, development, and quality control. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in choosing the most suitable method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for pyrazoline quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two of the most widely employed techniques. More advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) offer higher sensitivity and specificity, particularly for complex biological samples.
The following table summarizes the key performance parameters of different analytical methods for pyrazoline quantification based on published validation studies.
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 50-150 µg/mL[1] | 2-10 µg/mL[2] | Not explicitly stated, but high sensitivity is implied[3] |
| Correlation Coefficient (r²) | > 0.998[1][4] | > 0.997[2] | Not explicitly stated |
| Limit of Detection (LOD) | 4 µg/mL[1][4] | 0.42 µg/mL[2] | Lower than HPLC and UV-Vis[3] |
| Limit of Quantification (LOQ) | 15 µg/mL[1][4] | 1.27 µg/mL[2] | Lower than HPLC and UV-Vis[3] |
| Accuracy (% Recovery) | 98.6 - 101.2% | 98.12 - 101.17%[2] | High accuracy is a key feature |
| Precision (%RSD) | < 2% | < 2%[2] | High precision is a key feature |
| Specificity | High (Separation from interfering substances)[1] | Moderate (Interference from compounds with similar absorbance) | Very High (Based on mass-to-charge ratio)[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of pyrazolines using RP-HPLC and UV-Vis Spectrophotometry.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the separation and quantification of pyrazoline derivatives in bulk and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Reference standard of the pyrazoline derivative
-
Sample containing the pyrazoline derivative
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized depending on the specific pyrazoline derivative.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at a specific temperature, e.g., 25 °C)
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the pyrazoline derivative (e.g., 320 nm).
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the pyrazoline reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing the pyrazoline derivative in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Analysis: Inject the calibration standards and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the pyrazoline derivative against the corresponding concentration of the calibration standards. Determine the concentration of the pyrazoline derivative in the sample solution from the calibration curve.
UV-Visible Spectrophotometry
This method offers a simpler and more cost-effective approach for the quantification of pyrazolines, particularly for routine quality control analysis.
Instrumentation:
-
UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (spectroscopic grade) or another suitable solvent
-
Reference standard of the pyrazoline derivative
-
Sample containing the pyrazoline derivative
Procedure:
-
Determination of Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the pyrazoline reference standard in the chosen solvent. Scan the solution over a suitable wavelength range (e.g., 200-400 nm) to determine the wavelength at which maximum absorbance occurs.
-
Standard Solution Preparation: Prepare a stock solution of the pyrazoline reference standard in the solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the pyrazoline derivative in the solvent to obtain a solution with a concentration within the calibration range.
-
Analysis: Measure the absorbance of the blank (solvent), calibration standards, and sample solutions at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the calibration standards against their concentrations. Calculate the concentration of the pyrazoline derivative in the sample solution using the regression equation from the calibration curve.
Cross-Validation Workflow
Cross-validation is essential when comparing or replacing analytical methods to ensure the consistency and reliability of results. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Figure 1. Workflow for the cross-validation of two analytical methods.
Conclusion
The choice between HPLC, UV-Vis spectrophotometry, and LC-MS for pyrazoline quantification should be guided by the specific requirements of the analysis. RP-HPLC offers a good balance of selectivity, sensitivity, and cost for a wide range of applications. UV-Vis spectrophotometry is a simpler, more economical option suitable for routine analysis where high selectivity is not paramount. For complex matrices or when very low detection limits are required, LC-MS or LC-MS/MS is the method of choice, providing superior sensitivity and specificity. Proper method validation and, where necessary, cross-validation are imperative to ensure the generation of reliable and accurate quantitative data.
References
Comparative Cytotoxicity of Substituted Pyrazoline Derivatives on Cancer Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted pyrazoline derivatives against several cancer cell lines, supported by experimental data from recent studies. The information is intended to aid researchers in the fields of oncology and medicinal chemistry in their efforts to develop novel anticancer agents.
Data Summary: Cytotoxic Activity of Pyrazoline Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted pyrazoline derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | Reference Compound IC50 (µM) |
| Compound 11 (1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline) | AsPC-1 (Pancreatic) | 16.8 | Cisplatin | Not specified in text |
| U251 (Glioblastoma) | 11.9 | Cisplatin | Not specified in text | |
| Compound b17 (Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone) | HepG-2 (Liver) | 3.57 | Cisplatin | 8.45 |
| Compound 4b (aminoquinoline based thiazolyl pyrazoline) | HCT116 (Colorectal) | 3.07 | Not specified | Not specified |
| MCF-7 (Breast) | 59.3 | Not specified | Not specified | |
| Compound 6e (thiazole and pyrazoline hybrid) | MCF-7 (Breast) | 7.21 | Lapatinib | 7.45 |
| Compound 6k (thiazole and pyrazoline hybrid) | MCF-7 (Breast) | 8.02 | Lapatinib | 7.45 |
| Compound 1b (2H-pyrazolyl-1-carbothioamide derivative) | HepG-2 (Liver) | Not specified (comparable to Cisplatin) | Cisplatin | Not specified in text |
| HeLa (Cervical) | Not specified (comparable to Cisplatin) | Cisplatin | Not specified in text | |
| Compound 2b (2H-pyrazolyl-1-carbothioamide derivative) | HepG-2 (Liver) | Not specified (comparable to Cisplatin) | Cisplatin | Not specified in text |
| HeLa (Cervical) | Not specified (comparable to Cisplatin) | Cisplatin | Not specified in text | |
| Compound 5j (Pyrazolonaphthyridine derivative) | HeLa (Cervical) | 6.4 ± 0.45 | Not specified | Not specified |
| Compound 5k (Pyrazolonaphthyridine derivative) | MCF-7 (Breast) | 2.03 ± 0.23 | Not specified | Not specified |
| Compound 18g (Pyrazoline linked to 4-methylsulfonylphenyl scaffold) | HL-60 (Leukemia) | 10.43 | Afatinib, Doxorubicin | 7.12, 0.09 |
| MCF-7 (Breast) | 11.7 | Afatinib, Doxorubicin | 8.8, 0.8 | |
| MDA-MB-231 (Breast) | 4.07 | Afatinib, Doxorubicin | 9.7, 1.2 | |
| Compound 18h (Pyrazoline linked to 4-methylsulfonylphenyl scaffold) | HL-60 (Leukemia) | 8.99 | Afatinib, Doxorubicin | 7.12, 0.09 |
| MCF-7 (Breast) | 12.48 | Afatinib, Doxorubicin | 8.8, 0.8 | |
| MDA-MB-231 (Breast) | 7.18 | Afatinib, Doxorubicin | 9.7, 1.2 |
Experimental Protocols
A detailed methodology for the most commonly cited cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity Assessment
The cytotoxic effects of the synthesized pyrazoline derivatives are predominantly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4][5]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT116, HepG-2, HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The pyrazoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds or the vehicle control (DMSO, typically at a final concentration of <0.1%).
-
Cells are incubated with the compounds for a specified period, usually 24, 48, or 72 hours.
3. MTT Staining and Absorbance Measurement:
-
After the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis and IC50 Determination:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a proposed signaling pathway for the anticancer activity of certain pyrazoline derivatives.
Experimental workflow for in vitro cytotoxicity screening.
Proposed EGFR/HER2 signaling pathway inhibition.
Mechanism of Action and Structure-Activity Relationship Insights
Several studies suggest that substituted pyrazoline derivatives exert their anticancer effects through multiple mechanisms. A prominent mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2][6]
Some pyrazoline derivatives have been identified as potent inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4][7] For instance, certain thiazole-pyrazoline hybrids have demonstrated dual inhibitory activity against both EGFR and HER2.[4] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways, which are crucial for cell growth and survival.
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrazoline ring significantly influence the cytotoxic activity.[1][8][9] For example, the presence of specific heterocyclic rings like oxadiazole, or substitutions with electron-withdrawing or donating groups on the phenyl rings attached to the pyrazoline core, can modulate the anticancer potency and selectivity.[1] The diverse biological activities of pyrazolines, including their roles as inhibitors of tubulin polymerization, cyclin-dependent kinases (CDKs), and topoisomerases, highlight their potential as a versatile scaffold for the development of novel anticancer drugs.[10][11][12] Continued exploration of pyrazoline chemistry is a promising avenue for cancer research.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation of the Pharmacological Activity of Pyrazolines: A Comparative Guide
Introduction: Pyrazoline scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities, extensively demonstrated through both in vitro and in vivo studies, span across anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. A critical aspect of the drug development pipeline is establishing a strong correlation between in vitro efficacy and in vivo outcomes to predict the clinical potential of new chemical entities. This guide provides a comparative analysis of the in vitro and in vivo pharmacological activities of selected pyrazoline derivatives, presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Anticancer Activity: From Cell Lines to Xenograft Models
The anticancer potential of pyrazoline derivatives has been a major focus of research, with numerous compounds demonstrating potent cytotoxicity against various cancer cell lines in vitro and significant tumor regression in vivo.
Comparative Data of Anticancer Pyrazoline Derivatives
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound 4o | SHP2 Inhibition | - | 1.56 | HCT116 Xenograft | 50 mg/kg | Not specified, but induced apoptosis and growth inhibition | [1] |
| Compound S2 | Cytotoxicity | MCF7 | 0.78 ± 0.01 | HT29 Xenograft | 50 mg/kg (i.p.) | 66 | [2] |
| HT29 | 0.92 ± 0.15 | 50 mg/kg (oral) | 60 | [2] | |||
| Compound 31 | Cytotoxicity | Leukemia CCRF-CEM | 2.23 | - | - | - | [3] |
| Leukemia RPMI-8226 | 2.76 | - | - | - | [3] |
Experimental Protocols
In Vitro SHP2 Inhibition Assay (for Compound 4o): The inhibitory activity against SHP2 phosphatase was determined using a commercially available kit. The assay measures the amount of phosphate generated from a synthetic phosphopeptide substrate. Briefly, recombinant human SHP2 protein was incubated with the test compound (Compound 4o) at varying concentrations. The reaction was initiated by the addition of the substrate, and after a specified incubation period, a malachite green-based reagent was added to detect the released inorganic phosphate. The absorbance was measured spectrophotometrically, and the IC50 value was calculated from the dose-response curve.[1]
In Vitro Cytotoxicity Assay (MTT Assay for Compound S2): Human breast cancer (MCF7) and colon cancer (HT29) cells were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with various concentrations of Compound S2 for 48 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.[2]
In Vivo Xenograft Model (for Compound 4o and S2): Female BALB/c nude mice were subcutaneously injected with human colon cancer cells (HCT116 for Compound 4o, HT29 for Compound S2). When the tumors reached a palpable size (e.g., approximately 100 mm³), the mice were randomly assigned to control and treatment groups. The treatment group received the pyrazoline compound (e.g., Compound 4o at 50 mg/kg daily by gavage, or Compound S2 at 50 mg/kg intraperitoneally or orally). The control group received the vehicle. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, the tumors were excised and weighed. The tumor growth inhibition was calculated as a percentage relative to the control group.[1][2]
Signaling Pathway and Experimental Workflow
Caption: SHP2 signaling pathway inhibition by a pyrazoline derivative.
Caption: General workflow for anticancer evaluation of pyrazolines.
Anti-inflammatory Activity: From Enzyme Inhibition to Paw Edema Models
Pyrazoline derivatives have also been extensively investigated for their anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes.
Comparative Data of Anti-inflammatory Pyrazoline Derivatives
| Compound | In Vitro Assay | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Model | Dosage | Edema Inhibition (%) | Reference | |---|---|---|---|---|---|---|---| | Compound 5k | COX Inhibition | COX-1 | 25.46 | 95.75 | Carrageenan-induced paw edema | Not specified | Significant |[4] | | | | COX-2 | 0.266 | | | | | | | Celecoxib (Reference) | COX Inhibition | COX-1 | 28.92 | 98.70 | Carrageenan-induced paw edema | Not specified | Significant |[4] | | Compound 2g | LOX Inhibition | Lipoxygenase | 80 | - | - | - | - |[5] | | Compound 2d | - | - | - | - | Carrageenan-induced paw edema | Not specified | Potent |[5] | | Compound 2e | - | - | - | - | Carrageenan-induced paw edema | Not specified | Potent |[5] |
Experimental Protocols
In Vitro COX Inhibition Assay (for Compound 5k): The inhibitory activity of the pyrazoline derivatives against COX-1 and COX-2 was determined using a fluorescent inhibitor screening assay kit. The assay measures the peroxidase activity of the COX enzymes. The test compounds were pre-incubated with the respective enzyme (COX-1 or COX-2). The reaction was initiated by adding arachidonic acid. The fluorescence of the product was measured using a fluorescence plate reader. The IC50 values were calculated from the dose-response curves, and the selectivity index was determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[4]
In Vivo Carrageenan-Induced Paw Edema Model (for Compound 5k): Wistar rats were divided into different groups. The initial paw volume of each rat was measured. The pyrazoline compound or a reference drug (e.g., celecoxib) was administered orally or intraperitoneally. After a specific time, a 1% carrageenan solution was injected into the sub-plantar region of the right hind paw to induce inflammation. The paw volume was measured at different time intervals after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups with the control group.[4][6]
Signaling Pathway and Experimental Workflow
References
- 1. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-: A Procedural Guide
Immediate Safety and Disposal Protocols
The paramount principle in the disposal of any chemical, including pyrazoline derivatives, is to adhere to local, state, and federal environmental regulations. The information presented here serves as a general guideline and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and licensed chemical waste disposal contractors.
Key Hazard and Disposal Information for Pyrazoline Derivatives
| Information Category | Guideline | Source |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant.[1][2][3] | Multiple SDS |
| Environmental Precautions | Discharge into the environment must be avoided. | Sigma-Aldrich SDS |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection during handling and disposal.[1][3] | DC Fine Chemicals SDS, Fisher Scientific SDS |
| Spill Management | In case of a spill, sweep up and shovel the material into suitable containers for disposal. Ensure adequate ventilation and avoid dust formation.[2][3] | Fisher Scientific SDS |
| Container Management | Keep containers tightly closed and in a dry, well-ventilated place.[3] | Fisher Scientific SDS |
Experimental Protocols for Safe Handling and Disposal
While specific experimental protocols for the disposal of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- are not detailed in the available literature, a general workflow for the safe disposal of chemical waste is crucial. This involves a systematic approach from the point of generation to final disposal.
The following diagram illustrates a logical workflow for the proper disposal of laboratory chemical waste.
Disclaimer: This information is intended for guidance purposes only. Always consult the specific Safety Data Sheet for any chemical and adhere to all applicable local, state, and federal regulations regarding chemical handling and disposal. The absence of a specific SDS for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- necessitates a cautious approach, treating it with the same level of care as other potentially hazardous pyrazoline derivatives.
References
Personal protective equipment for handling 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
Essential Safety and Handling Guide for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- (CAS No. 14339-24-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3][4][5] | To protect against potential eye irritation from splashes or aerosols. |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty chemical-resistant gloves.[3][5] | To prevent skin contact with the chemical. |
| Body Protection | A flame-resistant lab coat. Ensure it is buttoned and fits properly to cover as much skin as possible.[3][4] | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[3][4] | To protect feet from spills. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[3][6][7] | To prevent inhalation of any vapors or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- is essential for maintaining a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
-
Keep the container tightly closed when not in use.
-
Ensure the storage area is clearly marked with the identity of the chemical.
Handling and Use
-
All handling of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is donned correctly.
-
Use only clean, dry glassware and equipment.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1][2]
-
In case of a spill, follow the laboratory's established spill cleanup procedure for chemical spills.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
On Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
Disposal Plan
Proper disposal of 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Designate a specific, labeled waste container for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- waste.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
Container Disposal
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations.
Contaminated Materials
-
Any materials contaminated with 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- (e.g., gloves, paper towels, pipette tips) must be disposed of as hazardous waste.
-
Place contaminated materials in a sealed, labeled waste bag or container.
Final Disposal
-
All chemical waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl- from receipt to disposal.
Caption: Safe handling workflow for 2-Pyrazoline, 4-ethyl-1-methyl-5-propyl-.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
